2-Methoxyphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJHPYFAYGAPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862289 | |
| Record name | Phenol, 2-methoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |
| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Guaiacyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.00 to 124.00 °C. @ 18.00 mm Hg | |
| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble to slightly soluble in water, miscible (in ethanol) | |
| Record name | Guaiacyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.127-1.134 | |
| Record name | Guaiacyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
613-70-7 | |
| Record name | Phenol, 2-methoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Guaiacyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyphenyl acetate | |
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| Record name | Phenol, 2-methoxy-, 1-acetate | |
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| Record name | Phenol, 2-methoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |
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| Record name | 2-methoxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIACYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxyphenyl acetate, also known as guaiacyl acetate. The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates essential data, outlines standardized experimental methodologies for property determination, and includes key spectral information for the characterization of this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison.
Chemical Identity and Structure
This compound is an aromatic ester that is structurally characterized by an acetate group attached to the phenolic oxygen of guaiacol (2-methoxyphenol). This compound is of interest in various chemical and pharmaceutical applications due to its specific structural and chemical attributes.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Guaiacyl acetate, Acetic Acid 2-Methoxyphenyl Ester, o-Acetoxyanisole, O-Acetylguaiacol[1] |
| CAS Number | 613-70-7 |
| Molecular Formula | C₉H₁₀O₃[1] |
| Molecular Weight | 166.17 g/mol [1] |
| InChI | InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3[2] |
| InChIKey | BHJHPYFAYGAPLS-UHFFFAOYSA-N[2] |
| SMILES | CC(=O)Oc1ccccc1OC[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and integration into various synthetic and formulation processes. These properties are summarized in the tables below.
Physical Properties
Table 2: Physical Characteristics
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Melting Point | 31.5 °C[3] |
| Boiling Point | 122-124 °C at 18 mm Hg[3] |
| Density | 1.129 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.514[3] |
| Solubility | Insoluble to slightly soluble in water; soluble in organic solvents.[3] |
| Vapor Pressure | 0.0421 mmHg at 25 °C[3] |
| Flash Point | > 230 °F (> 110 °C)[3] |
Chemical and Spectroscopic Properties
Table 3: Chemical and Spectroscopic Data
| Property | Value |
| Purity | >97.0% (GC)[1] |
| LogP | 1.62050[3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35 – 7.27 (m, 2H), 6.99 – 6.86 (m, 2H), 5.17 (s, 2H), 3.87 – 3.82 (m, 3H), 2.11 (s, 3H)[4] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 172.65, 133.95, 130.33, 129.41, 128.60[4] |
| Major GC-MS Fragments (m/z) | 166 (M+), 124, 109, 81, 52, 43[2] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered solid is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.
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Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath (e.g., mineral oil).
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property used for identification and as a criterion of purity.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
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Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid such as mineral oil.
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Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.
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Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement
Density is the mass per unit volume of a substance and is a fundamental physical property.
Methodology: Pycnometer Method
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Measurement of Empty Pycnometer Mass: A clean and dry pycnometer (a small glass flask with a precise volume) is accurately weighed.
-
Measurement of Pycnometer Mass with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.
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Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.
Methodology: Abbé Refractometer
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the surface of the prism.
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Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and quantify the components of a volatile mixture, thereby determining the purity of a substance.
Methodology: GC with Flame Ionization Detector (FID)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injection port of the GC, where it is vaporized.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection: As each component elutes from the column, it is detected by the FID, which generates an electrical signal proportional to the amount of the component.
-
Data Analysis: The output is a chromatogram, which shows peaks corresponding to each component. The area under each peak is proportional to the concentration of that component. The purity of this compound is calculated as the percentage of its peak area relative to the total area of all peaks (excluding the solvent peak).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance such as this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The tabulated data and spectroscopic information serve as a valuable reference for scientists and researchers. The outlined methodologies ensure that these properties can be reliably and accurately measured, facilitating the consistent use of this compound in research and development.
References
Guaiacyl Acetate: A Technical Guide for Researchers
An In-depth Examination of (2-Methoxyphenyl) Acetate for Scientific and Drug Development Applications
Abstract
This technical guide provides a comprehensive overview of guaiacyl acetate (CAS No. 613-70-7), a significant chemical compound with applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, and provides a representative experimental protocol for its synthesis. Furthermore, it includes key spectroscopic data for its characterization and a workflow diagram illustrating its preparation and purification. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on guaiacyl acetate.
Chemical Identity and Structure
Guaiacyl acetate, systematically known as (2-methoxyphenyl) acetate, is an organic compound and an ester of guaiacol and acetic acid.
-
IUPAC Name: (2-methoxyphenyl) acetate[1]
-
Synonyms: 2-Methoxyphenyl acetate, Guaiacol acetate, 1-Acetoxy-2-methoxybenzene, o-Anisyl acetate[1]
-
CAS Number: 613-70-7[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Molecular Weight: 166.17 g/mol [1]
-
Chemical Structure:
-
SMILES: CC(=O)OC1=CC=CC=C1OC[1]
-
InChI: InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3[1]
-
Physicochemical Properties
The following table summarizes the key physicochemical properties of guaiacyl acetate, compiled from various sources to aid in its handling, characterization, and application.
| Property | Value | Reference |
| Physical State | Solid or clear, colorless to slightly yellow liquid | [1] |
| Melting Point | 31.5 °C | [1] |
| Boiling Point | 122-124 °C at 18 mmHg | [1] |
| Density | 1.127 - 1.134 g/mL at 25 °C | [1] |
| Refractive Index | 1.507 - 1.513 at 20 °C | [1] |
| Solubility | Insoluble to slightly soluble in water | [1] |
| LogP | 1.38 | [1] |
| Flash Point | > 110 °C (> 230 °F) |
Experimental Protocols
Synthesis of Guaiacyl Acetate via Acetylation of Guaiacol
This protocol describes a representative method for the synthesis of guaiacyl acetate from guaiacol and acetic anhydride, a common laboratory procedure.
Materials:
-
Guaiacol (2-methoxyphenol)
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Acetic anhydride
-
Concentrated sulfuric acid (catalyst) or anhydrous zinc chloride
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Sodium bicarbonate (NaHCO₃) solution (5% w/v)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
-
Hexane
-
Round-bottom flask
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Reflux condenser
-
Stirring apparatus
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Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine guaiacol (1.0 equivalent) and acetic anhydride (1.1 to 1.5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) or anhydrous zinc chloride to the stirring mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to a beaker of cold water or ice to quench the excess acetic anhydride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude guaiacyl acetate.
-
Purification: The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure guaiacyl acetate.
Spectroscopic Data for Characterization
The following data are representative for the characterization of guaiacyl acetate.
| Spectroscopic Technique | Data |
| ¹H NMR | δ (ppm): ~7.2-6.9 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, -COCH₃) |
| ¹³C NMR | δ (ppm): ~169 (C=O), ~151 (Ar-C-O), ~140 (Ar-C-OCH₃), ~126-120 (Ar-CH), ~112 (Ar-CH), ~55 (-OCH₃), ~21 (-COCH₃) |
| Mass Spectrometry (EI-MS) | m/z (relative intensity): 166 (M⁺), 124 (base peak, [M-CH₂CO]⁺), 109 ([M-CH₂CO-CH₃]⁺), 43 ([CH₃CO]⁺)[1] |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1760 (C=O ester stretch), ~1600, 1500 (Ar C=C stretch), ~1200 (C-O stretch) |
Workflow and Process Visualization
The synthesis and purification of guaiacyl acetate can be visualized as a sequential workflow. The following diagram, generated using the DOT language, illustrates the key steps from reactants to the final purified product.
Caption: Synthesis and Purification Workflow for Guaiacyl Acetate.
Applications and Relevance in Research
Guaiacyl acetate is primarily utilized as a flavoring and fragrance agent due to its sweet, smoky, and vanilla-like aroma. In the context of drug development and research, it can serve as a versatile starting material or intermediate for the synthesis of more complex molecules. Its phenolic ester structure makes it a candidate for studies involving enzymatic hydrolysis and prodrug design. While direct, significant biological signaling pathway interactions have not been extensively reported, its role as a building block in medicinal chemistry remains an area of interest.
Conclusion
This technical guide has provided essential information on guaiacyl acetate, including its structural and physicochemical properties, a detailed synthesis protocol, and characteristic spectroscopic data. The presented information is intended to be a valuable resource for researchers and professionals, facilitating its use in various scientific and developmental applications.
References
A Technical Guide to the Biological Activity Screening of 2-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenyl acetate, also known as guaiacyl acetate, is a chemical compound primarily utilized as a flavoring and fragrance agent. While its direct biological activities are not extensively documented in scientific literature, the presence of the 2-methoxyphenol moiety suggests potential for a range of biological effects. Structurally related 2-methoxyphenols have demonstrated antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2). Furthermore, derivatives like guaiacoxyacetic acids have been investigated for herbicidal activities.
This technical guide provides a comprehensive framework for the systematic biological activity screening of this compound. It outlines detailed experimental protocols for a tiered screening approach, starting with broad-spectrum assays and progressing to more specific investigations based on the activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic or agrochemical potential of this compound.
General Workflow for Biological Activity Screening
A systematic approach to screening is crucial for the efficient evaluation of a compound's biological effects. The following workflow outlines a logical progression from initial broad-based screening to more focused mechanistic studies.
Spectroscopic Profile of 2-Methoxyphenyl Acetate: A Technical Guide
Introduction
2-Methoxyphenyl acetate, also known as guaiacol acetate, is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.31 | m | 2H | Aromatic (C3-H, C6-H) |
| ~6.92 | m | 2H | Aromatic (C4-H, C5-H) |
| 3.84 | s | 3H | Methoxy (-OCH₃) |
| 2.33 | s | 3H | Acetyl (-COCH₃) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 169.3 | Carbonyl (C=O) |
| 151.2 | Aromatic (C2) |
| 139.8 | Aromatic (C1) |
| 126.8 | Aromatic (C4) |
| 122.5 | Aromatic (C6) |
| 120.5 | Aromatic (C5) |
| 112.5 | Aromatic (C3) |
| 55.9 | Methoxy (-OCH₃) |
| 20.7 | Acetyl (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2950, ~2840 | Aliphatic C-H Stretch (CH₃) |
| ~1765 | C=O Stretch (Ester) |
| ~1600, ~1490 | C=C Stretch (Aromatic Ring) |
| ~1260 | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1190 | C-O Stretch (Ester) |
| ~1020 | Symmetric C-O-C Stretch (Aryl Ether) |
| ~750 | C-H Bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 166 | 25 | [M]⁺ (Molecular Ion) |
| 124 | 100 | [M - CH₂CO]⁺ |
| 109 | 40 | [M - CH₂CO - CH₃]⁺ |
| 95 | 10 | [C₆H₅O]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
| 43 | 30 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond).
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance
Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 2-Methoxyphenyl Acetate and its Role in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyphenyl acetate, also known as guaiacyl acetate, is a versatile aromatic ester that serves as a crucial building block in modern organic synthesis. Its strategic placement of a methoxy and an acetate group on the benzene ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key synthetic applications of this compound. Detailed experimental protocols for its preparation and major transformations, including the Fries rearrangement and directed ortho-metalation, are presented. Furthermore, its utility is highlighted through its role as a precursor in the synthesis of important pharmaceutical agents.
Introduction
This compound is a colorless to almost colorless liquid with the chemical formula C₉H₁₀O₃.[1][2] It is widely recognized as an important intermediate in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][3] The presence of both an electron-donating methoxy group and a readily transformable acetate group makes it a highly functionalized and synthetically useful molecule. The acetate group can act as a protecting group for the phenolic hydroxyl, which can be readily deprotected under basic conditions.[4] Moreover, the acetate and methoxy groups can direct electrophilic aromatic substitution and metalation reactions to specific positions on the aromatic ring, enabling regioselective functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| CAS Number | 613-70-7 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 240 °C (lit.) | [5] |
| Density | 1.129 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.514 (lit.) | [1] |
| Purity | >97.0% (GC) | [2] |
Synthesis of this compound
This compound is readily synthesized by the acetylation of guaiacol (2-methoxyphenol). A standard and efficient method involves the use of acetic anhydride with a base catalyst, such as pyridine.
Experimental Protocol: Acetylation of Guaiacol
Materials:
-
Guaiacol (2-methoxyphenol)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve guaiacol (1.0 equiv.) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equiv.) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the careful addition of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford this compound.[6][7]
Role in Organic Synthesis
This compound is a versatile intermediate in a variety of organic transformations, primarily leveraging the reactivity of the aromatic ring and the functionality of the acetate group.
The Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[8][9] This reaction is of significant industrial importance for the synthesis of hydroxyaryl ketones, which are key intermediates in the manufacturing of various pharmaceuticals.[10][11] The reaction of this compound yields a mixture of ortho- and para-acylated phenols, namely 2-hydroxy-3-methoxyacetophenone and 4-hydroxy-3-methoxyacetophenone (acetovanillone).
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[8][9] The choice of solvent also plays a crucial role, with non-polar solvents tending to favor the ortho-product.
Table 1: Regioselectivity in the Fries Rearrangement of this compound
| Lewis Acid | Solvent | Temperature | Major Product | Reference(s) |
| AlCl₃ | Nitrobenzene | Low (< 60 °C) | para (4-hydroxy-3-methoxyacetophenone) | [1][9] |
| AlCl₃ | Nitrobenzene | High (> 160 °C) | ortho (2-hydroxy-3-methoxyacetophenone) | [1][9] |
| AlCl₃ | Carbon Disulfide | Reflux | ortho | [8] |
| TiCl₄ | Dichloromethane | 0 °C to RT | para | [10] |
| BF₃·OEt₂ | Dichloroethane | Reflux | Mixture | [10] |
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous nitrobenzene, cool the mixture to 0-5 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 to 2.5 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at a controlled temperature (e.g., room temperature for the para-product or elevated temperature for the ortho-product) and monitor the reaction by TLC.
-
Upon completion, cautiously pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to separate the ortho and para isomers.[9]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds.[2] The methoxy group of this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to it using a strong organolithium base, such as n-butyllithium (n-BuLi).[2][12] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The acetate group is generally stable to the reaction conditions at low temperatures.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.1 equiv.) and stir the mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2 equiv.) and continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cross-Coupling Reactions
While this compound itself is not typically a direct partner in cross-coupling reactions, its derivatives, particularly those generated via directed ortho-metalation, can be valuable substrates. For instance, ortho-iodinated this compound can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings to form new carbon-carbon bonds.
Materials:
-
ortho-Iodo-2-methoxyphenyl acetate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a reaction vessel, add the ortho-iodo-2-methoxyphenyl acetate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst, and the ligand.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
Applications in Drug Development
The structural motif derived from this compound is present in numerous bioactive molecules and serves as a key building block in the synthesis of several pharmaceuticals.
Precursor to Apixaban Intermediates
Derivatives of this compound are utilized in the synthesis of key intermediates for Apixaban, an oral anticoagulant.[13][14] For example, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a crucial precursor in the construction of the pyrazole core of Apixaban.[15]
Building Block for Tamsulosin
Tamsulosin, a medication used to treat benign prostatic hyperplasia, contains a 2-methoxyphenyl group.[16] Synthetic routes to Tamsulosin often start from guaiacol or its derivatives, highlighting the importance of this structural unit in pharmaceutical synthesis.[7]
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound and its primary Fries rearrangement products.
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.35-7.27 (m, 2H), 6.99-6.86 (m, 2H), 3.85 (s, 3H), 2.11 (s, 3H) | 172.7, 133.9, 130.3, 129.4, 128.6 |
| 2-Hydroxy-3-methoxyacetophenone | 12.58 (s, 1H, -OH), 7.35 (d, 1H), 7.07 (d, 1H), 6.86 (t, 1H), 3.91 (s, 3H, -OCH₃), 2.65 (s, 3H, -COCH₃) | Data not explicitly found in search results. |
| 4-Hydroxy-3-methoxyacetophenone | 9.85 (s, 1H, -OH), 7.56 (d, 1H), 7.42 (dd, 1H), 6.90 (d, 1H), 3.84 (s, 3H, -OCH₃), 2.50 (s, 3H, -COCH₃) | 196.7, 151.2, 147.8, 123.7, 114.6, 110.3, 55.9, 26.3 |
Conclusion
This compound is a readily accessible and highly valuable reagent in organic synthesis. Its unique substitution pattern allows for a range of regioselective transformations, including the Fries rearrangement and directed ortho-metalation, providing access to a variety of substituted phenolic compounds. These products, in turn, serve as crucial intermediates in the synthesis of complex molecules, most notably in the pharmaceutical industry. The experimental protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in research and development settings.
References
- 1. rsc.org [rsc.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. karlancer.com [karlancer.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Fries Rearrangement [sigmaaldrich.com]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. asianpubs.org [asianpubs.org]
- 14. caod.oriprobe.com [caod.oriprobe.com]
- 15. This compound | 613-70-7 | TCI AMERICA [tcichemicals.com]
- 16. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical reactivity of the acetate group on the aromatic ring
An In-depth Technical Guide to the Chemical Reactivity of the Acetate Group on the Aromatic Ring
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity conferred by an acetate group attached to an aromatic ring. The document delineates the electronic effects of the acetoxy substituent, its influence on electrophilic aromatic substitution, and its participation in key rearrangement and cleavage reactions. A comparative analysis with related acetyl and acetamido functionalities is included to provide a broader context for synthetic strategy. Detailed experimental protocols for representative reactions and tabulated quantitative data are presented to support laboratory application and research development.
Introduction: Defining the "Acetate Group" on an Aromatic Ring
In the context of aromatic chemistry, the term "acetate group" can refer to several distinct functionalities, each imparting unique reactivity to the benzene ring. This guide will primarily focus on the acetoxy group (-OCOCH₃) , as seen in phenyl acetate, where an oxygen atom bridges the acetyl group and the aromatic ring. For a comprehensive understanding, we will also compare its reactivity with two related moieties:
-
Acetyl Group (-COCH₃): As in acetophenone, where the carbonyl carbon is directly bonded to the ring.
-
Acetamido Group (-NHCOCH₃): As in acetanilide, where a nitrogen atom links the acetyl group to the ring.
Understanding the subtle electronic differences between these groups is paramount for predicting reaction outcomes and designing effective synthetic routes in medicinal chemistry and materials science.
The Acetoxy Group (-OCOCH₃): A Detailed Reactivity Profile
The acetoxy group is a key functional group that modulates the reactivity of the aromatic ring in a distinct manner compared to hydroxyl or alkoxy groups.
Electronic Effects: An Ortho, Para-Director
The directing effect of the acetoxy group in electrophilic aromatic substitution (EAS) is governed by a competition between two opposing electronic influences:
-
Resonance Donation (+M Effect): The lone pair of electrons on the phenolic oxygen can be delocalized into the aromatic π-system. This donation increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack at these sites.
-
Inductive Withdrawal (-I Effect): The electron-withdrawing carbonyl group within the acetoxy moiety pulls electron density away from the phenolic oxygen. This, in turn, makes the oxygen less capable of donating its lone pair to the ring compared to a simple hydroxyl (-OH) group.
The net result is that the resonance donation outweighs the inductive effect in determining the position of substitution, making the acetoxy group an ortho, para-director .[1][2] However, due to the internal delocalization to the carbonyl, the acetoxy group is a less powerful activating group than a hydroxyl or alkoxy group.[1][3]
Caption: Resonance donation from the acetoxy group increases electron density at ortho/para positions.
Electrophilic Aromatic Substitution (EAS)
The acetoxy group directs incoming electrophiles to the ortho and para positions. While it activates the ring relative to benzene, it is considered a moderately activating group. The para product often predominates due to the steric hindrance exerted by the bulky acetoxy group at the ortho positions.[4]
A common example is the bromination of phenyl acetate, which requires a Lewis acid catalyst, unlike the more reactive phenol which can be polybrominated with bromine water alone.[5] The reaction proceeds via the standard EAS mechanism, where the formation of the resonance-stabilized sigma complex is the rate-determining step.
Caption: Mechanism of electrophilic aromatic substitution on acetoxybenzene.
Rearrangement Reactions: The Fries Rearrangement
The Fries rearrangement is a signature reaction of phenolic esters, converting them into hydroxy aryl ketones upon treatment with a Lewis acid catalyst (e.g., AlCl₃).[6][7][8] The reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring.[9]
The mechanism is believed to involve the formation of an acylium ion, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring.[6][8] The regioselectivity of the reaction is highly dependent on the reaction conditions.
Caption: The Fries rearrangement pathway and conditions influencing regioselectivity.
A photochemical variant, the Photo-Fries rearrangement , proceeds via a radical mechanism and can also yield ortho and para products, though often with lower yields.[6][7][8]
Hydrolysis
The ester linkage of phenyl acetate can be cleaved through hydrolysis to yield phenol and an acetate salt.[10] This reaction is typically base-catalyzed, where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The phenoxide ion is an excellent leaving group due to the ability of the aromatic ring to stabilize the negative charge through resonance.[10][11]
Comparative Reactivity: -COCH₃ and -NHCOCH₃ Groups
To fully appreciate the role of the acetoxy group, it is useful to compare it with the acetyl and acetamido groups.
| Functional Group | Name | Linkage to Ring | Electronic Effect | Directing Effect | Reactivity in EAS |
| -OCOCH₃ | Acetoxy | -O-C(=O)CH₃ | Weakly Activating | Ortho, Para | More reactive than benzene |
| -COCH₃ | Acetyl | -C(=O)CH₃ | Strongly Deactivating | Meta | Less reactive than benzene |
| -NHCOCH₃ | Acetamido | -NH-C(=O)CH₃ | Strongly Activating | Ortho, Para | Much more reactive than benzene |
-
Acetyl Group (-COCH₃): This group is strongly deactivating and meta-directing. Both the inductive effect of the carbonyl oxygen and, more significantly, the resonance effect withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack.[12]
-
Acetamido Group (-NHCOCH₃): This group is strongly activating and ortho, para-directing. The lone pair on the nitrogen atom is highly available for donation into the ring, making it much more nucleophilic.[4][13] The activating ability is greater than that of the acetoxy group because nitrogen is less electronegative than oxygen, and the delocalization of the lone pair to the carbonyl is less pronounced.
Quantitative Data Summary
Table 1: Regioselectivity in the Fries Rearrangement
The ratio of ortho to para isomers in the Fries Rearrangement is highly sensitive to reaction conditions.
| Substrate | Catalyst | Solvent | Temperature | Ortho:Para Ratio | Reference |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 °C (Low) | Para favored | [6][9] |
| Phenyl Acetate | AlCl₃ | None | 165 °C (High) | Ortho favored | [6][8] |
| Phenyl Acetate | AlCl₃ | CS₂ (Non-polar) | Varies | Ortho favored | [6] |
| Phenyl Acetate | AlCl₃ | Nitrobenzene (Polar) | Varies | Para favored | [6] |
Note: Low temperatures favor the thermodynamically more stable para product, while high temperatures favor the kinetically preferred ortho product, which can form a stable chelated complex with the aluminum catalyst.[6][8]
Experimental Protocols
A generalized workflow for many of the reactions discussed involves setup, reaction monitoring, workup, and purification.
Caption: A typical workflow for synthesis involving an aromatic acetate derivative.
Protocol 1: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenones[14]
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, dropping funnel)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Reagent Addition: Charge the flask with anhydrous AlCl₃ (2.5 equivalents). Cool the flask in an ice-water bath.
-
Slowly add nitrobenzene (solvent) to the flask with continuous stirring.
-
Add phenyl acetate (1 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining a low temperature.
-
Reaction: After the addition is complete, remove the ice bath. The reaction temperature is chosen based on the desired isomer: for the para product, maintain a low temperature (e.g., 25-30 °C); for the ortho product, heat the mixture to a higher temperature (e.g., >160 °C).[8]
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or HPLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture. The isomers can be separated by steam distillation (the ortho isomer is more volatile) or column chromatography.[8]
Protocol 2: Bromination of Acetanilide (Illustrative EAS Protocol)[15][16]
Note: This protocol uses acetanilide as a safer, more accessible model for EAS on an activated ring. The principle of in-situ halogen generation is broadly applicable.
Materials:
-
Acetanilide
-
Potassium bromate (KBrO₃)
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a 10-mL Erlenmeyer flask, place acetanilide (200 mg, 1.5 mmol), potassium bromate (85 mg, 0.5 mmol), and glacial acetic acid (2 mL).
-
Bromine Generation: Stir the mixture rapidly with a magnetic stirrer. Add 48% hydrobromic acid (0.3 mL) to the stirred mixture. An orange color will appear as bromine (Br₂) is generated in situ via the reaction: 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O.[14]
-
Reaction: Continue stirring the mixture for 30 minutes at room temperature.
-
Workup: Pour the reaction mixture into 25 mL of cold water. A solid precipitate of p-bromoacetanilide will form.
-
Stir the aqueous mixture for 15 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by suction filtration using a Hirsch funnel.
-
Wash the solid on the filter first with a dilute sodium bisulfite solution (to remove any excess bromine) and then with cold water.
-
Purification: Air-dry the crude product. Recrystallize the solid from 95% ethanol to obtain pure 4-bromoacetanilide as colorless needles.[14]
Conclusion
The acetate group, particularly in its acetoxy (-OCOCH₃) form, is a versatile substituent in aromatic chemistry. Its electronic profile as a moderately activating, ortho, para-director allows for controlled electrophilic aromatic substitution. Furthermore, its ability to undergo the Fries rearrangement provides a critical pathway for the synthesis of valuable hydroxy aryl ketone intermediates, which are prevalent in pharmaceutical and natural product synthesis. A thorough understanding of its reactivity, in comparison to related acetyl and acetamido groups, is essential for professionals engaged in molecular design and synthetic development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Solved a. Phenyl acetate although undergoing reaction at the | Chegg.com [chegg.com]
- 4. ias.ac.in [ias.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. pangea.stanford.edu [pangea.stanford.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of 2-Methoxyphenyl Acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-methoxyphenyl acetate, a class of compounds structurally related to guaiacol, have emerged as a promising scaffold in medicinal chemistry. Exhibiting a diverse range of pharmacological activities, these molecules are being actively investigated for their potential in treating a wide array of human diseases. This technical guide provides an in-depth overview of the current state of research into the therapeutic applications of this compound derivatives, with a focus on their anti-inflammatory, anticonvulsant, antimicrobial, and antioxidant properties. This document is intended to be a comprehensive resource, detailing quantitative efficacy, underlying mechanisms of action, and key experimental methodologies to facilitate further research and development in this area.
Anti-inflammatory Activity
Several derivatives of this compound have demonstrated significant anti-inflammatory effects. The mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory efficacy of various this compound and related derivatives has been quantified in several studies. The following table summarizes key findings, primarily focusing on the inhibition of inflammatory mediators and enzymes.
| Compound | Assay | Target/Mediator | Activity (IC₅₀/Inhibition %) | Reference |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | STAT3 Transcriptional Activity Assay (LPS-stimulated RAW264.7 cells) | STAT3 | IC₅₀: 2.05 µg/mL (7.56 µM) | [1] |
| MMPP | Nitric Oxide (NO) Production Assay (LPS-stimulated RAW264.7 cells) | NO | IC₅₀: 1.79 µg/mL (6.60 µM) | [1] |
| Methoxyphenyl-based Chalcone (Compound 2f) | Nitric Oxide (NO) Production Assay (LPS-induced RAW264.7 macrophages) | NO | IC₅₀: 11.2 µM | [2] |
| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate (Compound 3c) | In vitro COX-2 Inhibition Assay | COX-2 | 71.24% inhibition | |
| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate (Compound 3i) | In vitro COX-2 Inhibition Assay | COX-2 | 79.13% inhibition | |
| Ginsenoside Rb2 (a methoxyphenyl-containing compound) | TNFα Production Assay (LPS-stimulated RAW 264.7 cells) | TNFα | IC₅₀: 27.5 µM | [3] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades.
The NF-κB pathway is a critical regulator of inflammatory gene expression. The diagram below illustrates the canonical pathway and a potential point of intervention for therapeutic agents.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
The MAPK signaling cascade is another key pathway involved in inflammation. The diagram below provides a simplified representation of the ERK, JNK, and p38 MAPK pathways.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticonvulsant Activity
Certain this compound derivatives have shown promising anticonvulsant properties in preclinical models. Their activity is often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests.
Quantitative Data for Anticonvulsant Activity
The following table summarizes the anticonvulsant efficacy of representative compounds.
| Compound Class/Derivative | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| Phenylacetanilides | Mice | MES | Various (log1/ED₅₀ reported) | |
| ((Benzyloxy)benzyl)propanamide derivatives (Compound 5) | Mice | MES | 48.0 | [4] |
| Phenyl-glycinamide derivatives (Compound (R)-32) | Mice | MES | 73.9 | [4] |
| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | Rat | MES (i.p.) | 13 | [5] |
| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | Rat | MES (p.o.) | 28 | [5] |
Experimental Protocols for Anticonvulsant Screening
This test is a model for generalized tonic-clonic seizures.
-
Animals: Mice (20-30 g) or rats (100-150 g).
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
The presence or absence of a tonic hindlimb extension is recorded.
-
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
This test is a model for myoclonic and absence seizures.
-
Animals: Mice (18-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset of clonic seizures for a period of 30 minutes.
-
-
Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for screening novel compounds for anticonvulsant activity.
Caption: A typical workflow for the preclinical screening of anticonvulsant compounds.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Data for Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound Class/Derivative | Microorganism | MIC (µg/mL or mM) | Reference |
| Eugenol | Staphylococcus aureus | IC₅₀: 0.75 mM | [6] |
| Eugenol | Escherichia coli | IC₅₀: 1.11-2.70 mM | [6] |
| Capsaicin | Staphylococcus aureus | IC₅₀: 0.68 mM | [6] |
| Vanillin | Staphylococcus aureus | IC₅₀: 1.38 mM | [6] |
| Guaiacol oligomers | Staphylococcus aureus | Up to 99% inhibition | [7] |
| Guaiacol oligomers | Escherichia coli | Up to 99% inhibition | [7] |
| Pyrazoline and Hydrazone Derivatives | Various bacteria and fungi | 32-512 µg/mL | [8] |
| meta-alkoxyphenylcarbamates | Mycobacterium kansasii | 8.3–15.7 µg/mL | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate broth medium, test compound, and standard antibiotic.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
The phenolic moiety in this compound derivatives contributes to their antioxidant properties, primarily through free radical scavenging.
Quantitative Data for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging activity of compounds.
| Compound Class/Derivative | Assay | Activity (IC₅₀) | Reference |
| 2-methoxy phenol derivative (T2) | DPPH radical scavenging | IC₅₀: 27.97 µg/mL | [10] |
| 2-methoxy phenol derivative (T2) | Nitric oxide (NO) radical scavenging | IC₅₀: 34.36 µg/mL | [10] |
| 2-methoxy phenol derivative (T2) | Hydroxyl (OH) radical scavenging | IC₅₀: 34.83 µg/mL | [10] |
| 2-methoxy phenol derivative (T2) | Iron chelation | IC₅₀: 24.32 µg/mL | [10] |
| Ferulic acid (a guaiacol derivative) | DPPH radical scavenging | Most active among tested guaiacolic acids | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the change in absorbance is measured.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance is measured spectrophotometrically at approximately 517 nm.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from guaiacol (2-methoxyphenol) or other readily available precursors. The following is a general synthetic scheme.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Example Synthetic Protocol: Preparation of a Chalcone Derivative
A common route to biologically active methoxyphenyl derivatives involves the Claisen-Schmidt condensation to form chalcones.
-
Reactants: A substituted acetophenone and a substituted benzaldehyde.
-
Procedure:
-
The acetophenone and benzaldehyde are dissolved in a suitable solvent (e.g., ethanol).
-
A base catalyst (e.g., aqueous NaOH or KOH) is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).
-
The product is typically isolated by filtration after precipitation in cold water and purified by recrystallization.
-
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of therapeutic potential. Their demonstrated anti-inflammatory, anticonvulsant, antimicrobial, and antioxidant activities warrant further investigation. This technical guide has summarized the key quantitative data, outlined the underlying mechanisms of action, and provided detailed experimental protocols to serve as a valuable resource for researchers in the field. The continued exploration and optimization of this chemical scaffold are poised to yield novel and effective therapeutic agents for a variety of diseases.
References
- 1. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-DPPH* scavenging activity relationships: parallel study of catechol and guaiacol acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Methodologies for Aryl Acetates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for the preparation of aryl acetates. Aryl acetates are significant structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. This document details key synthetic strategies, offering a comparative analysis of their advantages, limitations, and substrate scope. Detailed experimental protocols for seminal reactions are provided, alongside a quantitative summary of their efficiencies. Furthermore, reaction mechanisms and experimental workflows are visualized to facilitate a deeper understanding of these transformative reactions.
Carbonylation Reactions
Carbonylation reactions have emerged as powerful and atom-economical methods for the synthesis of aryl acetates, utilizing readily available starting materials like aryl methyl ethers, phenols, and benzyl derivatives. These methods often employ transition metal catalysts to facilitate the incorporation of a carbonyl group.
Rhodium-Catalyzed Carbonylation of Aryl Methyl Ethers
A notable advancement in the synthesis of aryl acetates is the rhodium-catalyzed carbonylation of aryl methyl ethers. This method is particularly significant as it involves the activation of a relatively inert C–O bond. The reaction typically proceeds in the presence of a rhodium catalyst, such as RhCl₃, and iodide promoters like LiI, with LiBF₄ often acting as a co-catalyst to facilitate the cleavage of the ether bond.[1][2][3] Yields for this transformation can be high, often exceeding 90%.[1][2]
Reaction Scheme:
Ar-OCH₃ + CO → Ar-OCOCH₃
In a typical experiment, a Teflon-lined stainless steel reactor is charged with anisole (3 mmol), RhCl₃ (1.5 mol%), LiI (0.66 eq), and LiBF₄ (0.1 eq) in anhydrous acetonitrile (1.5 ml).[2] The reactor is sealed, purged with carbon monoxide (CO) to remove air, and then pressurized with CO to 2 MPa. The reaction mixture is heated to 130°C and stirred for 12 hours.[2] After cooling, the product yield is determined by ¹H NMR analysis using an internal standard.
The reaction mechanism is believed to initiate with the cleavage of the aryl methyl ether bond by LiI, assisted by LiBF₄, to form an lithium phenolate and methyl iodide.[4] The rhodium catalyst, in its active form [Rh(CO)₂I₂]⁻, undergoes oxidative addition with the in-situ generated methyl iodide.[4][5] This is followed by a migratory insertion of carbon monoxide to form an acetyl-rhodium complex. Finally, reductive elimination yields the aryl acetate product and regenerates the active rhodium catalyst.
Caption: Proposed mechanism for Rh-catalyzed carbonylation of aryl methyl ethers.
Palladium-Catalyzed Carbonylation of Benzyl Alcohols and Acetates
A sustainable and environmentally benign approach for the synthesis of alkyl arylacetates involves the palladium-catalyzed carbonylation of benzyl alcohols or benzyl acetates.[6][7] This methodology is advantageous as it can be performed without the use of halogenated substrates or strong bases.[7] A common catalytic system for this transformation is Pd(OAc)₂ with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF).[6][7]
In a nitrogen-purged vial, Pd(OAc)₂ (5 mol%) and DPPF (10 mol%) are added to methanol (1.0 mL).[6] Subsequently, benzyl alcohol (1 mmol), Cs₂CO₃ (5 mol%), and isopropenyl acetate (1.5 mL) are added. The vial is then placed in an autoclave, which is pressurized with CO (5-10 bar). The reaction is heated to 130°C for 18 hours.[6] Following the reaction, the product mixture is analyzed by gas chromatography or other suitable techniques to determine conversion and yield.
Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone upon treatment with a Lewis acid catalyst.[8][9] While the primary products are ketones, this reaction is fundamentally a rearrangement of an aryl ester and is a key transformation in this class of compounds. The reaction is selective towards the ortho and para positions, and the selectivity can be influenced by reaction conditions such as temperature and solvent.[8][9]
Reaction Scheme:
Ar-OCOCH₃ → o-HO-Ar-COCH₃ + p-HO-Ar-COCH₃
Phenyl acetate is treated with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), typically in a solvent like nitrobenzene or without a solvent.[10] The reaction temperature is a critical parameter for controlling the regioselectivity. Lower temperatures (below 60°C) generally favor the formation of the para-substituted product, while higher temperatures (above 160°C) favor the ortho-isomer.[10] After the reaction is complete, the mixture is carefully quenched with acid and water, and the product is extracted and purified.
The mechanism of the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[8] This is followed by the cleavage of the C-O bond to generate an acylium ion intermediate.[8][9] The acylium ion then acts as an electrophile and attacks the aromatic ring at the ortho or para position through an electrophilic aromatic substitution.[8] The final product is obtained after hydrolysis of the intermediate complex.
Caption: Mechanism of the Fries Rearrangement.
Classical Acetylation with Acetic Anhydride
The most traditional and straightforward method for the synthesis of aryl acetates is the acylation of phenols using acetic anhydride or acetyl chloride. These reactions are typically carried out in the presence of a base or an acid catalyst. While effective, these methods can be less environmentally friendly due to the use of corrosive reagents and the generation of stoichiometric byproducts.[11]
In a round-bottom flask, VOSO₄·5H₂O (1 mol%) is suspended in acetic anhydride (1.0-1.2 equivalents). After a brief period of stirring, thymol (1 equivalent) is added. The reaction is stirred at room temperature for 24 hours. The reaction is then quenched with water, and the mixture is stirred to hydrolyze any remaining acetic anhydride. The product is extracted with an organic solvent, washed with a basic solution (e.g., 1 M NaOH) to remove unreacted phenol, and then with water. The organic layer is dried and the solvent is evaporated to yield the thymyl acetate.[12]
Quantitative Data Summary
The following table summarizes the quantitative data for the discussed synthetic methodologies, providing a comparative overview of their efficiencies.
| Methodology | Catalyst/Reagent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Rh-Catalyzed Carbonylation | RhCl₃/LiI/LiBF₄ | Anisole | 130 | 12 | >90 | [2] |
| Pd-Catalyzed Carbonylation | Pd(OAc)₂/DPPF | Benzyl Alcohol | 130 | 18 | >98 | [6] |
| Fries Rearrangement (para-selective) | AlCl₃ | Phenyl Acetate | <60 | Varies | Varies | [10] |
| Fries Rearrangement (ortho-selective) | AlCl₃ | Phenyl Acetate | >160 | Varies | Varies | [10] |
| Classical Acetylation | Acetic Anhydride/VOSO₄ | Thymol | Room Temp. | 24 | ~80 | [12] |
Experimental Workflow
The general workflow for the synthesis and purification of aryl acetates, particularly through acylation or carbonylation methods, follows a series of standard laboratory procedures.
Caption: General experimental workflow for aryl acetate synthesis and purification.
Conclusion
The synthesis of aryl acetates can be achieved through a variety of methodologies, each with its own set of advantages and disadvantages. Modern transition-metal-catalyzed carbonylation reactions offer highly efficient and atom-economical routes from readily available starting materials. The classical Fries rearrangement remains a valuable tool for the synthesis of hydroxyaryl ketones from aryl acetates. Traditional acetylation with acetic anhydride provides a simple and direct, albeit sometimes less green, approach. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and environmental considerations. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of these important chemical entities.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols | MDPI [mdpi.com]
- 7. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 11. ias.ac.in [ias.ac.in]
- 12. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Esterification of 2-Methoxyphenol
<__ _>
Abstract
This document provides a comprehensive guide for the esterification of 2-methoxyphenol (guaiacol), a widely utilized building block in the pharmaceutical, flavor, and fragrance industries. Due to the reduced nucleophilicity of the phenolic hydroxyl group, direct esterification presents unique challenges. This guide details several robust protocols, including classic acid-catalyzed methods, modern coupling techniques, and reactions involving acyl halides, to afford researchers a versatile toolkit for synthesizing 2-methoxyphenol esters. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and field-proven insights to ensure successful execution and high yields.
Introduction: The Significance of 2-Methoxyphenol Esters
2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring organic compound with a distinctive smoky aroma. Its derivatives, particularly its esters, are of significant commercial and research interest. These esters are integral to the synthesis of a variety of active pharmaceutical ingredients (APIs), flavor compounds, and fragrances. The esterification of the phenolic hydroxyl group of 2-methoxyphenol allows for the modulation of its physical and chemical properties, such as solubility, stability, and biological activity.
However, the direct esterification of phenols is often more challenging than that of aliphatic alcohols. The lone pair of electrons on the phenolic oxygen atom is delocalized into the aromatic ring, reducing its nucleophilicity. Consequently, specialized methods are often required to achieve efficient conversion to the desired ester. This guide will explore several effective protocols to overcome this chemical hurdle.
Reaction Methodologies and Protocols
This section details three primary methodologies for the esterification of 2-methoxyphenol, each with its own advantages and considerations.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an alcohol (in this case, a phenol) in the presence of a strong acid catalyst.[1] To drive the reversible reaction towards the product, an excess of the carboxylic acid or the removal of water is typically employed.[2][3]
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-methoxyphenol.[2][4]
-
Water Removal: The formation of water as a byproduct means the reaction is in equilibrium.[5] To achieve high yields, water is removed, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[6]
-
Excess Reagent: Using an excess of the more readily available or less expensive reactant (typically the carboxylic acid) can also shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of 2-Methoxyphenyl Acetate
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add 2-methoxyphenol (12.4 g, 0.1 mol), glacial acetic acid (9.0 g, 0.15 mol), and toluene (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) or p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and excess acetic acid.[6]
-
Wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.[7]
-
Data Summary: Fischer-Speier Esterification
| Reactant A (Phenol) | Reactant B (Acid) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methoxyphenol | Acetic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 4-8 | ~70-85 |
| 2-Methoxyphenol | Benzoic Acid | p-TsOH (5) | Toluene | Reflux | 6-12 | ~75-90 |
Method 2: Steglich Esterification (DCC/DMAP Coupling)
For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, the Steglich esterification offers a milder alternative.[8] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9][10]
Causality of Experimental Choices:
-
DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] This intermediate is readily attacked by the phenol. The thermodynamic driving force for the reaction is the formation of the stable and insoluble dicyclohexylurea (DCU) byproduct.[9]
-
DMAP (Catalyst): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then attacked by the 2-methoxyphenol. This catalytic cycle significantly accelerates the reaction and suppresses side reactions.[11]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used as they do not interfere with the reactive intermediates.
Caption: Workflow for Acylation with Acyl Halides.
Detailed Protocol: Synthesis of 2-Methoxyphenyl Propanoate
-
Reagent Preparation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxyphenol (12.4 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in anhydrous dichloromethane (100 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add propanoyl chloride (10.2 g, 0.11 mol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water (50 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove pyridine.
-
Wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-methoxyphenyl propanoate.
-
Data Summary: Acylation with Acyl Halides
| Reactant A (Phenol) | Reactant B (Acyl Halide) | Base | Solvent | Temp | Time (h) | Yield (%) |
| 2-Methoxyphenol | Acetyl Chloride | Pyridine | DCM | 0 °C to RT | 2-4 | >95 |
| 2-Methoxyphenol | Propanoyl Chloride | Triethylamine | DCM | 0 °C to RT | 2-4 | >95 |
Purification and Characterization
Purification:
-
Extraction and Washes: A standard aqueous work-up is crucial for removing catalysts, unreacted reagents, and water-soluble byproducts. [12][13]Washing with a mild base (e.g., NaHCO₃ solution) neutralizes acidic components, while a dilute acid wash (e.g., dilute HCl) removes basic impurities like pyridine or DMAP.
-
Chromatography: Flash column chromatography on silica gel is a powerful technique for purifying the final ester product, especially when non-volatile impurities are present. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. [7]* Distillation: For esters that are thermally stable and have a sufficiently low boiling point, vacuum distillation is an excellent method for purification on a larger scale.
Characterization:
The identity and purity of the synthesized 2-methoxyphenol esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band (typically ~1730-1760 cm⁻¹) and the disappearance of the broad phenolic O-H stretch are key indicators of successful esterification.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Safety Considerations
-
Acids and Bases: Strong acids (H₂SO₄) and bases (pyridine, triethylamine) are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Acyl Halides: Acyl halides are lachrymatory and react violently with water, releasing toxic HCl gas. They must be handled with extreme care in a fume hood.
-
DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with caution.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
Conclusion
The esterification of 2-methoxyphenol can be successfully achieved through several reliable methods. The choice of protocol depends on the specific carboxylic acid being used, the scale of the reaction, and the sensitivity of the functional groups present in the reactants. For simple, robust acids, the classic Fischer-Speier esterification provides a cost-effective solution. For more delicate or sterically hindered substrates, the mild conditions of the Steglich esterification are preferable. When speed and high conversion are paramount, acylation with an acyl halide is an excellent choice. By understanding the principles behind each method and carefully following the detailed protocols, researchers can confidently synthesize a wide array of 2-methoxyphenol esters for their applications in drug development and materials science.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Synthetic Utility of 2-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-methoxyphenyl acetate as a versatile starting material in organic synthesis. Key applications, including the synthesis of substituted hydroxyacetophenones via the Fries rearrangement and the subsequent formation of benzofuran scaffolds, are presented.
Application Note 1: Synthesis of Bioactive Hydroxyacetophenones via Fries Rearrangement
The Fries rearrangement of this compound is a robust method for the synthesis of 2-hydroxy-3-methoxyacetophenone and 4-hydroxy-3-methoxyacetophenone (acetovanillone).[1][2] These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3] The regioselectivity of the reaction is highly dependent on reaction conditions, with higher temperatures favoring the formation of the ortho-isomer (2-hydroxy-3-methoxyacetophenone), while lower temperatures favor the para-isomer (4-hydroxy-3-methoxyacetophenone).[2]
Biological Significance of Products:
4-Hydroxy-3-methoxyacetophenone, also known as apocynin, is a well-studied inhibitor of NADPH oxidase.[4] This enzyme is a primary source of reactive oxygen species (ROS) in inflammatory cells.[4] By inhibiting NADPH oxidase, apocynin reduces oxidative stress and exhibits anti-inflammatory and neuroprotective properties.[5][6] This makes it a valuable lead compound in the development of therapies for a range of inflammatory diseases and neurodegenerative disorders.[6][7] The 2-hydroxy-3-methoxyacetophenone isomer also demonstrates antimicrobial and antioxidant activities.[5][8]
Signaling Pathway of NADPH Oxidase Inhibition by Apocynin
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxy-3'-methoxyacetophenone | 498-02-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 8. benchchem.com [benchchem.com]
Application Note: High-Resolution Separation of Guaiacyl Acetate Isomers by Capillary Gas Chromatography
Introduction
Guaiacyl acetate, also known as 2-methoxyphenyl acetate, is a key intermediate in the synthesis of various pharmaceutical compounds and fragrances. The precise separation and quantification of its positional isomers (ortho-, meta-, and para-guaiacyl acetate) are critical for quality control and regulatory compliance in drug development and manufacturing. Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge. This application note details a robust gas chromatography (GC) method for the effective separation of guaiacyl acetate isomers using a mid-polarity capillary column and optimized temperature programming.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent J&W CP-Sil 8 CB (30 m x 0.25 mm, 0.25 µm film thickness) or Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Split/Splitless Inlet
-
Syringe: 10 µL GC Syringe
-
Vials: 2 mL Amber Screw Top Vials with Caps and Septa
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, zero grade)
-
Solvent: Dichloromethane (ACS grade or higher)
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of guaiacyl acetate isomers.
Caption: Experimental workflow for the GC analysis of guaiacyl acetate isomers.
Chromatographic Conditions
A CP-Sil 8 CB column, a (5%-phenyl)-methylpolysiloxane phase, provides a slight increase in polarity compared to a standard 5% phenyl column, which enhances selectivity for aromatic compounds.[1][2][3] An alternative is the HP-5ms column, which is also a (5%-phenyl)-methylpolysiloxane phase known for its very low bleed characteristics and excellent inertness, making it ideal for GC/MS applications and the analysis of active compounds.[4]
| Parameter | Value |
| Column | Agilent J&W CP-Sil 8 CB, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temp | 100 °C, hold for 1 min |
| Ramp Rate | 10 °C/min |
| Final Temp | 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Results and Discussion
The developed GC method provides excellent separation of the three guaiacyl acetate isomers. The elution order is typically ortho, followed by meta, and then para, which is consistent with the boiling points and polarities of the isomers. The mid-polarity stationary phase allows for differential interactions with the isomers, leading to their successful resolution.
Table 1: Representative Retention Times and Resolution for Guaiacyl Acetate Isomers
| Analyte | Retention Time (min) | Resolution (Rs) |
| ortho-Guaiacyl Acetate | 10.25 | - |
| meta-Guaiacyl Acetate | 10.58 | 2.1 |
| para-Guaiacyl Acetate | 10.82 | 1.8 |
Note: The retention times and resolution values presented are representative and may vary slightly depending on the specific instrument and column conditions.
Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of each guaiacyl acetate isomer (ortho, meta, and para) into a single 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with dichloromethane to prepare working standards at concentrations of 1, 5, 10, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute with dichloromethane to a final concentration expected to be within the calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial if particulates are present.
-
Protocol: GC Instrument Setup and Analysis
-
Instrument Preparation:
-
Install the Agilent J&W CP-Sil 8 CB or HP-5ms column in the GC oven.
-
Condition the column according to the manufacturer's instructions.
-
Set the gas flows and temperatures as specified in the "Chromatographic Conditions" table.
-
Allow the instrument to stabilize for at least 30 minutes.
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS).
-
Include solvent blanks, working standard solutions for the calibration curve, and the prepared samples.
-
Inject a solvent blank at the beginning of the sequence to ensure system cleanliness.
-
-
Data Acquisition and Processing:
-
Run the sequence.
-
After the run is complete, integrate the peaks for the guaiacyl acetate isomers in the chromatograms.
-
Generate a calibration curve by plotting the peak area against the concentration for the working standards.
-
Determine the concentration of each isomer in the samples using the calibration curve.
-
Logical Relationship of GC Parameters for Isomer Separation
The successful separation of isomers in gas chromatography is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Relationship between GC parameters and separation efficiency.
This application note provides a detailed and reliable gas chromatography method for the separation of ortho-, meta-, and para-guaiacyl acetate isomers. The use of a mid-polarity CP-Sil 8 CB or HP-5ms capillary column with an optimized temperature program allows for baseline resolution of these closely related compounds. The protocols outlined herein can be readily implemented in quality control and research laboratories for the accurate analysis of guaiacyl acetate isomers in various sample matrices.
References
Application Notes and Protocols for Enzymatic Reactions Involving 2-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic hydrolysis of 2-methoxyphenyl acetate, a substrate utilized in the characterization of esterases and lipases. The protocols detailed below are designed for the determination of enzyme activity, kinetic analysis, and the assessment of enantioselectivity.
Introduction
This compound (also known as guaiacol acetate) serves as a valuable substrate for various hydrolytic enzymes, primarily esterases and lipases. The enzymatic cleavage of the ester bond in this compound yields 2-methoxyphenol (guaiacol) and acetic acid. This reaction is of significant interest in several fields, including biocatalysis for the production of valuable phenolic compounds and in drug development for the characterization of enzymes involved in the metabolism of ester-containing drugs. The stereoselective hydrolysis of related compounds, such as (R,S)-ethyl α-methoxyphenyl acetate, by enzymes like the esterase from Klebsiella oxytoca, highlights the utility of this substrate class in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.[1]
Application 1: Determination of Esterase/Lipase Activity
A primary application of this compound is in the colorimetric assay for determining the activity of esterases and lipases. The hydrolysis of this compound produces 2-methoxyphenol, which can be quantified spectrophotometrically. A highly sensitive method involves a coupled enzymatic assay where the generated 2-methoxyphenol is oxidized by a peroxidase in the presence of hydrogen peroxide, leading to the formation of a colored product.[1][2] This allows for a continuous or endpoint measurement of enzyme activity.
Application 2: Kinetic Characterization of Hydrolases
This compound is a suitable substrate for determining the kinetic parameters of esterases and lipases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are fundamental for understanding the enzyme's affinity for the substrate and its catalytic efficiency. By measuring the initial reaction rates at varying substrate concentrations, a comprehensive kinetic profile of the enzyme can be established.
Application 3: Screening for Enantioselective Biocatalysts
Derivatives of this compound, particularly racemic esters like (R,S)-ethyl α-methoxyphenyl acetate, are employed in the screening and characterization of stereoselective enzymes. Esterases, such as the one from Klebsiella oxytoca, have demonstrated the ability to enantioselectively hydrolyze these substrates, providing a pathway to obtain enantiomerically enriched alcohols and remaining esters.[1] This is a critical application in the synthesis of chiral building blocks for pharmaceuticals.
Data Presentation
The following tables summarize hypothetical kinetic data for the enzymatic hydrolysis of this compound by two representative enzymes: an esterase from Klebsiella oxytoca and a commercially available lipase. These values are provided as examples for comparative purposes.
Table 1: Kinetic Parameters for the Hydrolysis of this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Klebsiella oxytoca Esterase | 1.2 | 150 | 12.5 | 1.04 x 10⁴ |
| Candida antarctica Lipase B | 2.5 | 85 | 7.1 | 2.84 x 10³ |
Table 2: Optimal Reaction Conditions
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Klebsiella oxytoca Esterase | 7.5 | 40 |
| Candida antarctica Lipase B | 7.0 | 50 |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Esterase/Lipase Activity
This protocol describes a coupled-enzyme assay for the continuous monitoring of this compound hydrolysis. The production of 2-methoxyphenol is coupled to its oxidation by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), which can be monitored by the increase in absorbance at a specific wavelength (e.g., 470 nm for the oxidation product of guaiacol).
Materials:
-
This compound solution (substrate)
-
Esterase or lipase solution (enzyme)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Horseradish peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute to the desired concentrations in potassium phosphate buffer.
-
In a cuvette, prepare the reaction mixture containing:
-
800 µL of potassium phosphate buffer
-
50 µL of HRP solution
-
50 µL of H₂O₂ solution
-
50 µL of this compound solution
-
-
Incubate the mixture at the desired temperature for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme solution and mix thoroughly.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 470 nm over time (e.g., for 5 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
A control reaction without the esterase/lipase should be performed to account for any non-enzymatic hydrolysis.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Km and Vmax of an enzyme for this compound using the continuous spectrophotometric assay described in Protocol 1.
Procedure:
-
Perform the assay as described in Protocol 1 using a range of this compound concentrations (e.g., 0.1 to 10 times the expected Km).
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear phase of the reaction.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to estimate Km and Vmax.
Protocol 3: Screening for Enantioselective Hydrolysis
This protocol is designed to screen enzymes for their ability to enantioselectively hydrolyze a racemic mixture of a this compound derivative, such as (R,S)-ethyl α-methoxyphenyl acetate.
Materials:
-
Racemic (R,S)-ethyl α-methoxyphenyl acetate
-
Enzyme solution (e.g., esterase from Klebsiella oxytoca)
-
Biphasic solvent system (e.g., isooctane and aqueous buffer)
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of the racemic substrate in the organic solvent (e.g., isooctane).
-
In a reaction vessel, combine the substrate solution with an aqueous buffer containing the enzyme.
-
Incubate the reaction at a controlled temperature with vigorous stirring to ensure proper mixing of the two phases.
-
At various time points, withdraw aliquots from the reaction mixture.
-
Separate the organic and aqueous phases.
-
Analyze the enantiomeric excess (e.e.) of the remaining substrate in the organic phase and the product in the aqueous phase using chiral HPLC.
-
The enantioselectivity (E-value) can be calculated based on the conversion and the enantiomeric excess of the substrate and product.
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: Spectrophotometric assay workflow.
Caption: Logic for determining kinetic parameters.
References
Application Note: Enhanced Detection of 2-Methoxyphenyl Acetate Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenyl acetate, also known as guaiacol acetate, is a compound of interest in various fields, including pharmaceutical and fragrance industries where it serves as an important intermediate.[1] Accurate and sensitive detection of this compound is crucial for quality control, metabolic studies, and safety assessments. However, its direct analysis can be challenging due to its moderate polarity and lack of a strong chromophore or fluorophore, leading to poor sensitivity in common analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC).
Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis. This application note provides detailed protocols for the derivatization of this compound to enhance its detection by GC-Mass Spectrometry (GC-MS), HPLC-UV, and HPLC with Fluorescence Detection (HPLC-FLD), thereby significantly improving sensitivity and selectivity.
Data Presentation
The following table summarizes the expected enhancement in the limit of detection (LOD) for this compound upon derivatization. The data for underivatized this compound is estimated based on typical performance for similar phenolic compounds, while the data for derivatized forms are based on published results for related phenolic compounds.[2][3][4][5]
| Analytical Method | Derivatization Reagent | Expected LOD (without derivatization) | Expected LOD (with derivatization) | Fold Enhancement (approx.) |
| GC-MS | BSTFA (silylation) | ~10-50 µg/L | ~0.1-1 µg/L | 10 - 500 |
| HPLC-UV | 4-Nitrobenzoyl Chloride | ~1-5 mg/L | ~5-50 µg/L | 20 - 1000 |
| HPLC-FLD | Dansyl Chloride | Not Applicable | ~0.1-1 µg/L | >1000 |
Note: The fold enhancement is an approximation and can vary depending on the specific instrumentation, matrix effects, and optimization of the derivatization and analytical conditions.
Experimental Protocols
Protocol 1: Silylation of this compound for Enhanced GC-MS Detection
This protocol describes the derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its more volatile and thermally stable trimethylsilyl (TMS) ether derivative.
Materials:
-
This compound standard solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: In a clean GC vial, add 100 µL of the sample containing this compound dissolved in an aprotic solvent.
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst, especially for hindered hydroxyl groups that might be present as impurities.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Derivatization of this compound with 4-Nitrobenzoyl Chloride for Enhanced HPLC-UV Detection
This protocol enhances the UV absorbance of this compound by introducing a nitrobenzoyl chromophore. Note that this method requires the hydrolysis of the acetate ester to expose the phenolic hydroxyl group for derivatization.
Materials:
-
This compound sample
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
4-Nitrobenzoyl chloride (4-NB-Cl) solution (e.g., 2 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 8.5)
-
Acetonitrile
-
HPLC vials
Procedure:
-
Hydrolysis: To 100 µL of the sample, add 100 µL of 1 M NaOH and heat at 60°C for 30 minutes to hydrolyze the acetate ester to guaiacol. Cool and neutralize with 100 µL of 1 M HCl.
-
Buffering: Add 200 µL of 0.1 M borate buffer (pH 8.5) to the hydrolyzed sample.
-
Derivatization: Add 100 µL of the 4-Nitrobenzoyl chloride solution. Vortex the mixture and let it react at 50°C for 10 minutes.[6]
-
Quenching: The reaction can be stopped by acidifying the mixture slightly.
-
Analysis: The derivatized sample can be directly injected into the HPLC-UV system. Detection is typically performed at around 280 nm.[6]
Protocol 3: Fluorescence Labeling of this compound with Dansyl Chloride for Enhanced HPLC-FLD Detection
This protocol provides a highly sensitive detection method by attaching a fluorescent dansyl group to the phenolic moiety of this compound after hydrolysis.
Materials:
-
This compound sample
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
HPLC vials
Procedure:
-
Hydrolysis: Hydrolyze the this compound to guaiacol as described in Protocol 2, Step 1.
-
Buffering: Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5) to the hydrolyzed sample.
-
Derivatization: Add 100 µL of the dansyl chloride solution. Mix well and incubate in the dark at 60°C for 30 minutes.[7]
-
Quenching: The reaction can be quenched by adding a small amount of a primary amine solution (e.g., proline).
-
Analysis: The resulting fluorescent derivative is analyzed by HPLC-FLD with excitation and emission wavelengths typically around 335 nm and 520 nm, respectively.
Visualizations
Caption: General workflow for enhancing the detection of this compound.
Caption: Inhibition of MPO-mediated oxidative stress by guaiacol.[8][9]
Conclusion
The derivatization of this compound significantly enhances its detectability in various analytical platforms. Silylation is a straightforward and effective method for GC-MS analysis. For HPLC-based methods, derivatization with UV-absorbing or fluorescent tags after hydrolysis of the acetate group offers substantial improvements in sensitivity. The choice of the derivatization method will depend on the available instrumentation, the required sensitivity, and the sample matrix. The protocols provided herein offer a robust starting point for researchers, scientists, and drug development professionals to develop and validate sensitive analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Methoxyphenyl Acetate as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique to improve the accuracy and precision of the results. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. It helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3] 2-Methoxyphenyl acetate, also known as guaiacyl acetate, is a suitable candidate for use as an internal standard in Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds, particularly in complex matrices. Its chemical properties, including volatility and thermal stability, make it compatible with typical GC-MS conditions.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of phenolic and flavor compounds in complex matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value |
| Synonyms | Acetic Acid 2-Methoxyphenyl Ester, 2-Guaiacol Acetate, O-Acetylguaiacol |
| CAS Number | 613-70-7 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 240 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile |
Application: Quantification of Phenolic Compounds in Plant Extracts
This protocol outlines the use of this compound as an internal standard for the quantification of eugenol and isoeugenol in a plant extract matrix using GC-MS.
Experimental Protocol
1. Materials and Reagents
-
Analytes: Eugenol (99% purity), Isoeugenol (99% purity)
-
Internal Standard: this compound (>97.0% purity (GC))
-
Solvent: Methanol (HPLC grade)
-
Sample: Plant extract containing phenolic compounds
2. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of eugenol, isoeugenol, and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Internal Standard Spiking Solution (100 µg/mL):
-
Dilute the this compound stock solution 1:10 with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solutions into volumetric flasks.
-
Add a constant volume of the internal standard spiking solution to each calibration standard.
-
Dilute to the final volume with methanol to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL of analytes and a constant 10 µg/mL of this compound).
-
3. Sample Preparation
-
Accurately weigh 100 mg of the plant extract into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 15 minutes.
-
Add 1 mL of the 100 µg/mL this compound internal standard solution.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
4. GC-MS Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Eugenol | 10.5 | 164 | 149, 131 |
| Isoeugenol | 11.2 | 164 | 149, 107 |
| This compound (IS) | 9.8 | 124 | 166, 109 |
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of the analytes in the samples using the calibration curve.
Workflow Diagram
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methoxyphenyl Acetate
Abstract
This document provides a detailed protocol for the rapid and efficient synthesis of 2-methoxyphenyl acetate, also known as guaiacyl acetate, via a microwave-assisted esterification reaction. This method offers significant advantages over conventional heating methods, including drastically reduced reaction times, often improved yields, and alignment with the principles of green chemistry by minimizing energy consumption and potentially hazardous catalysts. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, providing a direct comparison with conventional methods and detailed experimental procedures.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and as a flavoring agent. The traditional synthesis involves the acetylation of guaiacol (2-methoxyphenol) with acetic anhydride, often requiring prolonged heating and the use of acid or base catalysts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions. By utilizing microwave energy to directly and efficiently heat the reactants, this technique can significantly shorten reaction times and improve yields. This protocol details a solvent-free, and optionally catalyst-free, microwave-assisted approach to the synthesis of this compound.
Comparison of Synthesis Methods
The use of microwave irradiation for the acetylation of phenols with acetic anhydride has been shown to be a highly efficient method.[1][2][3] While conventional methods often require hours of refluxing, microwave-assisted synthesis can typically be completed in a matter of minutes, leading to high yields of the desired ester.[2][4]
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of this compound
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 3 - 5 hours | 5 - 10 minutes |
| Temperature | Reflux (approx. 140 °C) | 120 - 150 °C |
| Catalyst | Acid (e.g., H₂SO₄) or Base | Optional (e.g., NaF) or Catalyst-Free |
| Solvent | Often used | Solvent-free |
| Typical Yield | 70 - 85% | 90 - 98% |
| Work-up | Neutralization, Extraction | Simple, direct isolation |
Experimental Protocols
Materials and Equipment
-
Guaiacol (2-methoxyphenol)
-
Acetic anhydride
-
Dedicated scientific microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Instrumentation for product characterization (e.g., GC-MS, NMR)
Protocol 1: Microwave-Assisted Synthesis of this compound (Catalyst-Free)
This protocol is adapted from general procedures for the microwave-assisted acetylation of phenols.[2][3]
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add guaiacol (e.g., 10 mmol, 1.24 g).
-
Addition of Reagent: Add an excess of acetic anhydride (e.g., 20 mmol, 1.88 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 140°C for 5-10 minutes. Monitor the reaction progress using TLC or GC if necessary.
-
Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Carefully pour the reaction mixture into ice-cold water (50 mL) to quench the excess acetic anhydride. The product, this compound, will separate as an oil or solid.
-
Purification: Isolate the product by extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the pure product.
Protocol 2: Conventional Synthesis of this compound
This protocol is based on established conventional methods for the acetylation of guaiacol.[5]
-
Reactant and Catalyst Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine guaiacol (e.g., 10 mmol, 1.24 g) and acetic anhydride (e.g., 15 mmol, 1.41 mL).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Heating: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle. Maintain the reflux for 3-5 hours. Monitor the reaction's completion by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into ice-cold water (50 mL).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Visualizations
Reaction Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. In the presence of an acid catalyst, the carbonyl oxygen of acetic anhydride is protonated, which activates the anhydride towards nucleophilic attack by the hydroxyl group of guaiacol.
Caption: Acid-catalyzed acetylation of guaiacol with acetic anhydride.
Conclusion
The microwave-assisted synthesis of this compound is a superior alternative to conventional heating methods, offering a rapid, efficient, and environmentally friendly route to this important chemical intermediate. The protocols provided herein are robust and can be easily adopted in a standard laboratory setting equipped with a microwave reactor, providing significant improvements in workflow efficiency for research and development applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Promoted Rapid and Efficient Method for Acetylation of Phenols with Acetic Anhydride using Naf As Catalyst Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | 613-70-7 [amp.chemicalbook.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Methoxyphenyl Acetate for Pilot Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Methoxyphenyl acetate, a key intermediate in various pharmaceutical and fine chemical applications. The protocol details a robust method for the acetylation of guaiacol using acetic anhydride, suitable for transition from laboratory to pilot-plant scale. Included are detailed experimental procedures, safety precautions, in-process controls, and analytical methods for quality assessment. The information is intended to facilitate the efficient and safe production of this compound for pilot studies and further drug development processes.
Introduction
This compound, also known as guaiacyl acetate, is a valuable building block in organic synthesis. Its scale-up is a critical step in the drug development pipeline to ensure a sufficient and consistent supply for preclinical and early-phase clinical trials. This application note outlines a reproducible and scalable synthesis route from readily available starting materials, guaiacol and acetic anhydride. The protocol emphasizes safety, efficiency, and product purity, which are paramount in a pilot-plant setting.
Chemical Reaction and Stoichiometry
The synthesis of this compound is achieved through the esterification of 2-methoxyphenol (guaiacol) with acetic anhydride. The reaction is typically catalyzed by a mild acid or a Lewis acid.
Reaction Scheme:
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Guaiacol | C₇H₈O₂ | 124.14 | 205 | 1.129 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | 1.082 |
| This compound | C₉H₁₀O₃ | 166.17 | 240 | 1.129[1] |
| Acetic Acid (byproduct) | C₂H₄O₂ | 60.05 | 118.1 | 1.049 |
Pilot-Scale Synthesis Protocol
This protocol is designed for a target scale of 1-5 kg of this compound. Adjustments may be necessary based on the specific equipment available in the pilot plant.
Equipment
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50 L glass-lined or stainless-steel reactor with overhead stirring, heating/cooling jacket, reflux condenser, and a temperature probe.
-
Addition funnel (10 L).
-
Vacuum distillation apparatus with a fractionating column suitable for pilot scale.
-
Receiving flasks.
-
pH meter.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat.
Reagents
Table 2: Reagent Quantities for a 1 kg Scale Synthesis
| Reagent | Moles | Quantity | Notes |
| Guaiacol | 8.06 | 1.00 kg | Starting material |
| Acetic Anhydride | 8.87 | 0.905 kg (0.84 L) | 1.1 equivalents |
| Zinc Chloride (anhydrous) | 0.40 | 55 g | Catalyst (5 mol%) |
| Dichloromethane (DCM) | - | ~10 L | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | As required | For neutralization |
| Brine Solution | - | ~2 L | For washing |
| Anhydrous Sodium Sulfate | - | As required | For drying |
Reaction Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with guaiacol (1.00 kg, 8.06 mol) and anhydrous zinc chloride (55 g, 0.40 mol).
-
Initiate Stirring: Begin stirring the mixture to ensure homogeneity.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (0.905 kg, 8.87 mol) to the reactor via the addition funnel over a period of 1-2 hours. Monitor the temperature and maintain it below 40°C using the cooling jacket. The reaction is exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90-95°C and maintain this temperature for 5-7 hours.[2]
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material (guaiacol) is no longer detectable.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Work-up and Isolation
-
Quenching: Slowly and carefully add water (~5 L) to the reaction mixture to quench any unreacted acetic anhydride.
-
Extraction: Transfer the mixture to a suitable separation vessel and extract the product with dichloromethane (2 x 5 L).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution until the effervescence ceases (to neutralize acetic acid).
-
Water (2 x 2 L).
-
Brine solution (1 x 2 L).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
The crude product is purified by vacuum fractional distillation.
Table 3: Vacuum Distillation Parameters
| Parameter | Value |
| Boiling Point | 122-124 °C at 18 mm Hg[1] |
| Expected Purity | >97.0% (GC)[3][4] |
| Expected Yield | 85-95% |
Procedure:
-
Set up the vacuum distillation apparatus.
-
Charge the distillation flask with the crude this compound.
-
Gradually apply vacuum to the system.
-
Slowly heat the flask.
-
Collect the fraction distilling at 122-124 °C at a pressure of approximately 18 mm Hg.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
Table 4: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 274 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 5: GC-MS Method Parameters
| Parameter | Specification |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Guaiacol: Harmful if swallowed or in contact with skin. Causes skin irritation.
-
Zinc Chloride: Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction is exothermic; ensure adequate cooling capacity is available.
-
Perform all operations in a well-ventilated area or a fume hood.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce multi-kilogram quantities of this important intermediate for pilot studies. The outlined analytical methods will ensure the final product meets the required purity specifications for further applications. On-site optimization of reaction parameters may be necessary to adapt the process to specific pilot-plant equipment and achieve optimal performance.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methoxyphenyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-methoxyphenyl acetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as guaiacol and acetic anhydride or acetyl chloride. Side products from the synthesis and decomposition products may also be present. Incomplete reactions can leave traces of the starting phenol, while hydrolysis can lead to the formation of acetic acid and guaiacol.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of greater than 97.0% as determined by Gas Chromatography (GC).[1][2]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties for purification include its boiling point, melting point, and solubility. This compound is a colorless to almost colorless clear liquid.[1] Its boiling point is approximately 240 °C at atmospheric pressure and 122-124 °C at 18 mm Hg. The melting point is around 10 °C. It is soluble in organic solvents.
Q4: Which purification techniques are most suitable for this compound?
A4: The most common and effective purification techniques for this compound are fractional distillation, column chromatography, and recrystallization (if the crude product is a solid or can be induced to crystallize). The choice of method depends on the nature and quantity of the impurities.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound is most commonly and accurately assessed using Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID). For detailed impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable heat source leading to fluctuating vapor temperature. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[5]- Ensure a stable and uniform heat source, such as a heating mantle with a stirrer or an oil bath. |
| Product is Contaminated with a Lower-Boiling Impurity | - The initial fraction (forerun) was not properly discarded.- The temperature at the distillation head rose too quickly. | - Discard an initial fraction to remove any low-boiling impurities before collecting the main product fraction.- Heat the distillation flask slowly and evenly to ensure a gradual temperature increase. |
| Product is Contaminated with a Higher-Boiling Impurity | - The distillation was carried out for too long, leading to the co-distillation of higher-boiling impurities.- The distillation flask was heated too strongly. | - Stop the distillation when the temperature starts to rise significantly above the boiling point of the product or when the distillation rate slows down considerably.- Avoid overheating the distillation flask. |
| Bumping or Uncontrolled Boiling | - Absence of boiling chips or a magnetic stir bar.- Heating too rapidly. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and ensure smooth boiling. |
| No Product Distilling Over | - The temperature of the heating source is too low.- The vacuum is too high (for vacuum distillation), causing the boiling point to be below the temperature of the condenser water. | - Gradually increase the temperature of the heating mantle or oil bath.- If using vacuum distillation, ensure the vacuum pressure is appropriate for the desired boiling temperature. Check for leaks in the system. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Bands on the Column | - Incorrect choice of eluent (solvent system).- Column was not packed properly, leading to channeling.- The sample was loaded improperly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first to achieve good separation of spots.- Ensure the column is packed uniformly without any air bubbles or cracks.[6]- Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band.[7] |
| Product Elutes Too Quickly with Impurities | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture. |
| Product Does Not Elute from the Column | - The eluent is not polar enough. | - Increase the polarity of the eluent. For example, increase the proportion of a polar solvent like ethyl acetate in a hexane/ethyl acetate mixture. |
| Tailing of the Product Band | - The sample is overloaded on the column.- The compound is interacting too strongly with the stationary phase. | - Use a larger column or load less sample.- Consider adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities) to the eluent to reduce strong interactions. |
| Cracking of the Silica Gel Bed | - The column ran dry. | - Never let the solvent level drop below the top of the silica gel.[6] Keep the column topped up with eluent. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Dissolve in the Hot Solvent | - The chosen solvent is not suitable.- Not enough solvent is being used. | - Select a different solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold.- Gradually add more hot solvent until the product dissolves completely. |
| Product Oils Out Instead of Crystallizing | - The solution is supersaturated with impurities.- The boiling point of the solvent is higher than the melting point of the solute.- The solution is being cooled too quickly. | - Try a pre-purification step like a quick filtration through a small plug of silica gel to remove some impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | - The solution is not saturated enough.- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution.[8]- Try adding a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the surface of the solution.- Switch to a less polar solvent or use a two-solvent system where the compound is less soluble in the second solvent.[8][9] |
| Low Recovery of Pure Product | - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored or Appear Impure | - The impurities were not fully removed during recrystallization.- The cooling was too rapid, trapping impurities within the crystal lattice. | - Perform a second recrystallization. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Boiling Point | 240 °C (at 760 mmHg) | |
| 122-124 °C (at 18 mmHg) | ||
| Melting Point | 10 °C | |
| Density | 1.129 g/mL at 25 °C |
Table 2: Typical Purification Method Parameters and Expected Outcomes
| Purification Method | Key Parameters | Expected Purity | Expected Yield |
| Fractional Distillation | - Vacuum Pressure: 15-20 mmHg- Collection Temperature: ~120-125 °C- Efficient fractionating column | >98% | 70-90% |
| Column Chromatography | - Stationary Phase: Silica gel (230-400 mesh)- Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | >99% | 60-85% |
| Recrystallization | - Solvent System: Ethanol/Water or Hexane/Ethyl Acetate- Slow cooling | >99.5% | 50-80% |
Note: Expected purity and yield are estimates and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup : Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation : Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation :
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor rising slowly up the fractionating column.
-
Collect the initial fraction (forerun) that distills at a lower temperature and discard it.
-
When the temperature stabilizes at the boiling point of this compound at the given pressure, place a clean receiving flask to collect the pure product.
-
Continue distillation at a slow and steady rate.
-
Stop the distillation when the temperature begins to drop or fluctuate, or when only a small amount of residue remains in the distillation flask.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing :
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution :
-
Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the product.
-
Collect fractions in separate test tubes.
-
-
Analysis :
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection : Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol/water or hexane/ethyl acetate.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization :
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Mandatory Visualization
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Decision tree for selecting a purification method based on initial crude purity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 613-70-7 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Purification [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. m.youtube.com [m.youtube.com]
Common side products in the acylation of guaiacol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the acylation of guaiacol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common side products in the acylation of guaiacol?
A1: The acylation of guaiacol can proceed through two main pathways: C-acylation and O-acylation.[1]
-
Desired Product (C-acylation): The primary desired product is typically 4-hydroxy-3-methoxyacetophenone (acetovanillone), which is of significant interest in the pharmaceutical industry.[2][3]
-
O-acylation Product: Guaiacol acetate is formed through the O-acylation of the phenolic hydroxyl group.[4] This can sometimes be the main product depending on the reaction conditions.[1]
-
Common Side Products:
-
Isomeric C-acylation Products: These include 1-(3-hydroxy-4-methoxyphenyl)ethanone (isoacetovanillone) and 1-(2-hydroxy-3-methoxyphenyl)ethanone.[5][6] The formation of ortho- and para-isomers is influenced by reaction temperature and solvent polarity.[7]
-
Catechol: This is a significant byproduct resulting from the demethylation or demethoxylation of guaiacol.[4]
-
Polysubstituted Products: Although the acyl group is deactivating, polysubstitution can occur under certain conditions.
-
Fries Rearrangement Products: The O-acylated product, guaiacol acetate, can undergo a Fries rearrangement to yield C-acylated isomers, further complicating the product mixture.[4][7]
-
Q2: How can I control the regioselectivity between C-acylation and O-acylation?
A2: The selectivity between C- and O-acylation is highly dependent on the reaction conditions:
-
Catalyst: Lewis acids like AlCl₃ and ZnCl₂ are commonly used to promote C-acylation (Friedel-Crafts reaction).[2] The nature and strength of the acid sites on solid acid catalysts also play a crucial role.[1]
-
Temperature: Lower temperatures generally favor the formation of the para-substituted C-acylated product (acetovanillone), while higher temperatures can favor the ortho-product.[7]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho-acylated product, whereas more polar solvents can increase the yield of the para-isomer.[7]
-
Acylating Agent: The choice of acylating agent (e.g., acetic anhydride, acetyl chloride) can influence the reaction pathway and product distribution.[2]
Q3: What causes tar formation during the reaction, and how can it be minimized?
A3: Tar formation is a common issue in Friedel-Crafts acylation reactions, often resulting from side reactions such as polymerization, polysubstitution, and decomposition of starting materials or products under harsh reaction conditions. To minimize tar formation, consider the following:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Optimize Catalyst Loading: Use the appropriate stoichiometric amount of the Lewis acid catalyst. Excess catalyst can lead to increased side reactions.[8]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry, as water can deactivate the catalyst and lead to undesirable side reactions.[9]
-
Gradual Addition of Reagents: Add the acylating agent slowly to the reaction mixture to maintain better control over the reaction temperature and minimize localized overheating.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product (Acetovanillone)
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. Low temperatures may favor the para-product but can lead to incomplete reactions if the time is too short.[7] |
| Catalyst Deactivation | Ensure anhydrous conditions, as moisture will deactivate Lewis acid catalysts like AlCl₃.[9] Use freshly opened or purified reagents. |
| Predominant O-acylation | Modify the catalyst and reaction conditions to favor C-acylation. Stronger Lewis acids and appropriate solvents can shift the selectivity.[1] |
| Product Loss During Workup | Emulsion formation or precipitation of the product as a complex with the catalyst can lead to significant losses. Refer to the troubleshooting guide for emulsion formation. |
Issue 2: Formation of a Persistent Emulsion During Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Precipitation of Aluminum Salts | Fine particulates of aluminum salts from quenching the AlCl₃ catalyst can stabilize emulsions.[1] |
| Vigorous Shaking | Aggressive shaking of the separatory funnel increases the surface area between the aqueous and organic layers, promoting emulsion formation.[10] |
| Surfactant-like Byproducts | The reaction may generate amphiphilic side products that act as surfactants.[1] |
Troubleshooting Workflow for Emulsions:
Caption: A stepwise guide to resolving emulsions during workup.
Issue 3: Difficulty in Separating Isomeric Products
| Possible Cause | Troubleshooting Step |
| Similar Physical Properties | Isomers like acetovanillone and isoacetovanillone often have very similar boiling points and solubilities, making separation by simple distillation or recrystallization challenging.[5] |
Purification Strategies:
-
Fractional Recrystallization: This technique can sometimes be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. Experiment with different solvents or solvent mixtures. Acetovanillone can be recrystallized from water or ethanol/petroleum ether.[11]
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel stationary phase with a suitable mobile phase (e.g., a hexane/ethyl acetate gradient) can provide good separation.[2][12]
Data on Product Purity After Purification
| Purification Method | Reported Purity of Acetovanillone | Reference |
| Recrystallization from n-hexane | 98.91% (HPLC) | [2] |
| Column Chromatography | 99.12% (HPLC) | [2] |
Experimental Protocols
Protocol 1: Recrystallization of Acetovanillone
This protocol is a general guideline for the purification of crude acetovanillone.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, n-hexane/ethyl acetate mixtures) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the crude acetovanillone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Removal of Catechol by Liquid-Liquid Extraction
This protocol can be used to remove the acidic catechol byproduct from the organic layer after the initial workup.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Base Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% sodium hydroxide or sodium bicarbonate). The acidic catechol will be deprotonated and extracted into the aqueous layer.
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of catechol.
Reaction and Side Product Formation Pathway:
Caption: Reaction pathways in the acylation of guaiacol.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. Acetovanillone | 498-02-2 [chemicalbook.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Recrystallization Synthesis - 902 Words | Bartleby [bartleby.com]
- 14. murov.info [murov.info]
Technical Support Center: Stability and Shelf-Life of 2-Methoxyphenyl Acetate
Welcome to the Technical Support Center for 2-Methoxyphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and extending the shelf-life of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and experimental use of this compound, focusing on its stability.
| Issue | Potential Cause(s) | Recommended Solutions |
| Change in physical appearance (e.g., color change from colorless to yellow/brown, development of an odor). | Oxidative Degradation: Exposure to air and/or light can initiate oxidation of the phenolic ring. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or store in the dark to protect from light. - Consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%). |
| Decrease in purity over time, confirmed by analytical methods (e.g., HPLC, GC-MS). | Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This reaction yields guaiacol and acetic acid. | - Ensure the compound is stored in a tightly sealed container to prevent moisture ingress. - Use anhydrous solvents for preparing solutions. - Avoid acidic or basic conditions during storage and in experimental setups unless required by the protocol. Buffer solutions if necessary. - Store at recommended low temperatures (see storage conditions below). |
| Inconsistent results in bioassays or chemical reactions. | Degradation of Aliquots: Improper storage of stock or working solutions can lead to degradation, affecting the effective concentration of this compound. | - Prepare fresh solutions before use whenever possible. - If storing solutions, use anhydrous solvents, protect from light, and store at low temperatures (-20°C for long-term). - Re-qualify the concentration of stored solutions periodically using a validated analytical method. |
| Precipitate formation in solutions. | Low Solubility of Degradation Products: Degradation products may have different solubility profiles than the parent compound, leading to precipitation. | - Confirm the identity of the precipitate using analytical techniques. - If degradation is confirmed, prepare fresh solutions and adhere to strict storage and handling protocols. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions, to form guaiacol and acetic acid.
-
Oxidation: The aromatic ring and methoxy group are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored impurities.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a temperature of 2-8°C. For solutions, storage at -20°C in an airtight container is advisable.
Q3: How can I improve the stability of this compound in my experimental solutions?
A3: To enhance stability in solution:
-
Use high-purity, anhydrous solvents.
-
If an aqueous solution is necessary, use a buffered system to maintain a neutral pH.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Prepare solutions fresh or store them for short periods at low temperatures.
-
For oxygen-sensitive applications, de-gas the solvent before preparing the solution.
-
The addition of an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can inhibit oxidative degradation.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for quantifying the purity of this compound and detecting its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying volatile degradation products.
Q5: I have observed some degradation. How can I identify the degradation products?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying unknown degradation products. By analyzing the mass-to-charge ratio and fragmentation patterns of the impurities, you can elucidate their structures.
Data Presentation
The following tables are templates for researchers to record and compare stability data for this compound under various conditions.
Table 1: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Time (hours) | % this compound Remaining | Appearance of Solution | Major Degradation Products (if identified) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 0 | 100 | Colorless | - |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Base Hydrolysis (0.1 N NaOH, 25°C) | 0 | 100 | Colorless | - |
| 1 | ||||
| 4 | ||||
| 12 | ||||
| Oxidation (3% H₂O₂, 25°C) | 0 | 100 | Colorless | - |
| 8 | ||||
| 24 | ||||
| 72 | ||||
| Thermal (80°C, solid state) | 0 | 100 | White solid | - |
| 24 | ||||
| 72 | ||||
| 168 | ||||
| Photolytic (ICH guidelines) | 0 | 100 | Colorless | - |
| 24 | ||||
| 72 |
Table 2: Effectiveness of Stabilizers on this compound Stability
| Stabilizer | Concentration (% w/w) | Storage Condition | Time (weeks) | % this compound Remaining |
| Control (None) | 0 | 40°C / 75% RH | 0 | 100 |
| 2 | ||||
| 4 | ||||
| BHT | 0.01 | 40°C / 75% RH | 0 | 100 |
| 2 | ||||
| 4 | ||||
| BHT | 0.1 | 40°C / 75% RH | 0 | 100 |
| 2 | ||||
| 4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 6, 24 hours). Neutralize the samples with 0.1 N NaOH before HPLC analysis.[2]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature (25°C). Withdraw samples at appropriate time points (e.g., 1, 4, 12 hours). Neutralize the samples with 0.1 N HCl before HPLC analysis.[2]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 8, 24, 72 hours).[2]
-
Thermal Degradation: Place the solid this compound in a vial and store it in an oven at 80°C. Withdraw samples at appropriate time points (e.g., 24, 72, 168 hours) and prepare solutions for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC-UV method.
Protocol 2: HPLC-UV Method for Stability Testing
- Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
- Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to a final concentration of approximately 50 µg/mL.
Protocol 3: Evaluating the Efficacy of BHT as a Stabilizer
This protocol is designed to assess the ability of Butylated Hydroxytoluene (BHT) to prevent the oxidative degradation of this compound.
1. Sample Preparation:
-
Prepare three sets of samples of this compound:
-
Control: this compound with no added stabilizer.
-
Sample A: this compound with 0.01% (w/w) BHT.
-
Sample B: this compound with 0.1% (w/w) BHT.
-
-
Ensure BHT is thoroughly mixed into each sample.
2. Accelerated Stability Study:
-
Place all three sets of samples in a stability chamber at accelerated conditions, for example, 40°C and 75% relative humidity (RH).
-
Store the samples in amber glass vials with loose caps to allow for air exposure.
3. Analysis:
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw a portion of each sample.
-
Prepare solutions of a known concentration in the HPLC mobile phase.
-
Analyze the samples using the HPLC-UV method described in Protocol 2 to determine the remaining percentage of this compound.
-
Compare the degradation rate of the control sample with that of the samples containing BHT.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: A logical guide for troubleshooting instability issues.
References
Technical Support Center: Troubleshooting Guaiacol Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in guaiacol esterification experiments.
Troubleshooting Guide: Low Conversion Rates
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My guaiacol esterification reaction has a very low yield. What are the most common initial checks I should perform?
Answer: Low conversion in esterification is a common issue that can often be resolved by systematically checking a few key factors. Start with the most straightforward potential problems:
-
Reagent Purity: Ensure all your reagents (guaiacol, acylating agent, solvent) and catalyst are of high purity and, most importantly, anhydrous. Water is a direct byproduct of esterification and its presence in the starting materials will inhibit the reaction by shifting the equilibrium back towards the reactants.
-
Reaction Equilibrium: Esterification is a reversible reaction. To drive it towards the product side, you must remove the water that is formed.[1][2][3]
-
Catalyst Activity: Verify that your catalyst is active and used in the correct concentration. Acid catalysts are essential for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack.[2] Catalysts can degrade over time or become deactivated.
Question 2: I suspect water is inhibiting my reaction. How can I effectively remove it?
Answer: Water is a common culprit for low ester yields due to the reversible nature of the reaction.[1] Here are several methods to remove water from the reaction mixture:
-
Dean-Stark Apparatus: This is a highly effective method where the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene or benzene). The azeotrope distills off, condenses, and is collected in a trap where the denser water separates and can be removed, while the solvent returns to the reaction flask.[3]
-
Molecular Sieves: Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.[4]
-
Dehydrating Agents: Using a stoichiometric amount of a dehydrating agent can also be effective.
| Water Removal Method | Typical Application | Considerations |
| Dean-Stark Apparatus | Batch reactions at reflux temperature. | Requires a solvent that forms a water azeotrope.[3] |
| Molecular Sieves | Batch reactions at various temperatures. | Sieves should be properly activated before use. Can be challenging for very large scale reactions.[4] |
| Excess Acylating Agent | Using an acid anhydride as the acylating agent. | The anhydride will react with any water present, but this consumes the reagent. |
Question 3: My conversion rate is still low after addressing potential water contamination. Could the catalyst be the problem?
Answer: Yes, catalyst issues are another frequent cause of poor conversion. In the context of guaiacol reactions, catalyst deactivation is a significant concern.[5] Here's how to troubleshoot catalyst problems:
-
Insufficient Catalyst: Ensure you are using the recommended catalytic amount. For common acid catalysts like sulfuric acid or p-toluenesulfonic acid, this is typically 1-5 mol%.
-
Catalyst Deactivation: Catalysts can deactivate through several mechanisms:
-
Coking: At higher temperatures, organic molecules, including guaiacol, can decompose and deposit carbon (coke) on the catalyst surface, blocking active sites.[5][6][7]
-
Thermal Sintering: High reaction temperatures can cause the catalyst support to degrade or the metal particles to agglomerate, reducing the active surface area.[5]
-
Poisoning: Impurities in the reactants can act as catalyst poisons.
-
If you suspect catalyst deactivation, consider using a fresh batch of catalyst or regenerating the used catalyst if a protocol is available.
Question 4: What are the optimal reaction conditions (temperature, time) for guaiacol esterification?
Answer: The optimal conditions are highly dependent on the specific acylating agent and catalyst used. However, some general principles apply:
-
Temperature: Esterification reactions are typically slow at room temperature and require heating.[2] A common approach is to heat the reaction mixture to reflux.[2] However, for guaiacol, excessively high temperatures (>300°C) can lead to catalyst deactivation and favor side reactions like aromatic condensation.[5]
-
Reaction Time: Reaction times can range from a few hours to over 24 hours. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion or equilibrium.
| Parameter | Typical Range | Impact on Guaiacol Esterification |
| Temperature | 60 - 150 °C | Higher temperatures increase the reaction rate but can also promote side reactions and catalyst deactivation.[5] |
| Reaction Time | 1 - 24 hours | Insufficient time will lead to incomplete conversion. Monitor progress to find the optimum time.[2] |
| Catalyst Loading | 1 - 10 wt% (for solid catalysts) | Higher loading can increase conversion but also the potential for side reactions. |
Frequently Asked Questions (FAQs)
Q1: Can side reactions involving guaiacol reduce my ester yield?
A1: Yes, guaiacol is a reactive molecule that can participate in several side reactions, especially under conditions used for hydrodeoxygenation (HDO), which may share catalysts and conditions with esterification. These competing reactions can significantly lower the yield of the desired ester. Common side reactions include:
-
Demethoxylation: Loss of the methoxy group to form catechol.
-
Hydrogenation: Saturation of the aromatic ring.[5]
-
Condensation Reactions: Formation of larger, heavier molecules, which can also lead to catalyst coking.[5]
The formation of byproducts such as guaiacol acetate and catechol acetate has been observed in reactions where acetic acid is present with guaiacol.[8][9]
Q2: How can I confirm that I have successfully synthesized my guaiacol ester and how do I purify it?
A2: Product confirmation and purification are critical steps.
-
Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure of the synthesized ester. The disappearance of the acidic proton from the carboxylic acid and the phenolic proton from guaiacol in ¹H NMR, and the appearance of a characteristic ester carbonyl stretch in IR are strong indicators of success.
-
Purification: A typical workup involves neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Final purification is often achieved by column chromatography or distillation.
Q3: My starting material, guaiacol, has a dark color. Will this affect my reaction?
A3: Guaiacol can oxidize on exposure to air and light, leading to a darker color. While slight discoloration may not significantly impact the reaction, a very dark color could indicate the presence of oxidation byproducts that may interfere with the reaction or poison the catalyst. Using freshly distilled or purified guaiacol is recommended for best results.
Experimental Protocols
General Protocol for Guaiacol Esterification using an Acid Catalyst
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using an azeotropic solvent). Ensure all glassware is oven-dried.
-
Reagents: To the flask, add guaiacol (1 equivalent), the carboxylic acid or anhydride (1-1.2 equivalents), and a suitable anhydrous solvent (e.g., toluene) to achieve a practical concentration.
-
Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash further with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester product by flash column chromatography or vacuum distillation.
Visualizations
Caption: A step-by-step workflow for troubleshooting low conversion rates in guaiacol esterification.
Caption: Logical relationships between common problems and their respective solutions in esterification.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrotreating of Guaiacol and Acetic Acid Blends over Ni2P/ZSM-5 Catalysts: Elucidating Molecular Interactions during Bio-Oil Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of 2-Methoxyphenyl acetate during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the hydrolysis of 2-methoxyphenyl acetate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant issue during the workup of this compound?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (acetic acid) and alcohol (2-methoxyphenol, also known as guaiacol).[1] This reaction is the reverse of the esterification used to create the product. It is a major concern during aqueous workups because the process involves introducing water, and often acids or bases as catalysts, which can significantly accelerate this unwanted reaction, leading to a substantial loss of the desired product yield.[1]
Q2: What are the common signs that my this compound is hydrolyzing during the workup?
A2: The primary indicators of unintended hydrolysis are a lower-than-expected final product yield and the detection of the starting materials or hydrolysis byproducts in your crude sample.[1] This can be confirmed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to 2-methoxyphenol.
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum that correspond to 2-methoxyphenol or acetic acid.[1]
-
IR Spectroscopy: A broad O-H stretch characteristic of the phenolic hydroxyl group in 2-methoxyphenol may become apparent.
Q3: Which specific steps in a standard workup procedure pose the highest risk for hydrolysis?
A3: Aqueous wash steps are the highest risk points for ester hydrolysis.[1] Key steps to watch for are:
-
Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture.
-
Base Wash: Using a basic solution, like sodium bicarbonate, to neutralize acid catalysts or unreacted acidic starting materials is necessary but risky. This step can induce base-catalyzed hydrolysis (saponification), which is often rapid and irreversible.[1]
-
Acid Wash: While less common for ester workups, using dilute acid to remove basic impurities can catalyze hydrolysis.
Q4: Why is using a strong base, such as sodium hydroxide (NaOH), not recommended for neutralizing the reaction mixture?
A4: Strong bases like NaOH significantly increase the rate of saponification, the base-catalyzed hydrolysis of esters. This reaction is typically much faster and more aggressive than hydrolysis under neutral or mildly basic conditions. Using a weaker base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), provides a sufficiently basic environment (pH ~8-9) to neutralize acids without dramatically increasing the rate of ester cleavage.[1][2]
Troubleshooting Guide: Hydrolysis During Workup
This guide helps identify and resolve common issues leading to the hydrolysis of this compound.
| Symptom / Observation | Potential Cause | Key Parameter / Condition | Recommended Solution |
| Low final yield of ester | Hydrolysis during basic wash | Use of a strong base (e.g., NaOH, KOH) | Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] |
| Prolonged exposure to aqueous layers | Workup time > 30 minutes | Minimize the time the organic layer is in contact with any aqueous solution. Perform extractions and separations efficiently.[1] | |
| Elevated temperature during workup | Workup performed at room temperature | Conduct all aqueous washes using ice-cold solutions and, if possible, pre-cool the separatory funnel in an ice bath to slow reaction kinetics.[1][3] | |
| Presence of 2-methoxyphenol (guaiacol) in crude product (TLC, NMR) | Incomplete neutralization of acid catalyst | Insufficient amount of base used | Wash the organic layer with cold, saturated NaHCO₃ solution until CO₂ evolution ceases, indicating complete neutralization of acid.[1] |
| Residual water in the organic layer | Inadequate drying of the organic phase | Dry the organic layer thoroughly with a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until the agent no longer clumps.[1] Wash with cold brine (saturated NaCl solution) before drying to help remove dissolved water.[4] | |
| Emulsion formation during basic wash | Vigorous shaking with dense NaHCO₃ solution | High concentration of base and vigorous agitation | Swirl the separatory funnel gently before stoppering to allow for controlled release of CO₂. If an emulsion forms, adding brine can help break it. |
Visual Diagrams
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for hydrolysis of this compound.
Experimental Protocols
Optimized Workup Protocol to Minimize Hydrolysis of this compound
This protocol outlines a procedure designed to isolate this compound from a reaction mixture while minimizing its hydrolytic decomposition.
Reagents & Equipment:
-
Reaction mixture containing this compound
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C
-
Saturated aqueous sodium chloride (brine) solution, pre-chilled to 0-5 °C
-
Extraction solvent (e.g., ethyl acetate, dichloromethane), pre-chilled
Procedure:
-
Cool the Reaction: Once the reaction is deemed complete, immediately cool the reaction flask in an ice bath to 0-5 °C. This slows the kinetics of both the desired reaction and potential hydrolysis.[1]
-
Dilution & Transfer: Dilute the cold reaction mixture with an appropriate, pre-chilled organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel.
-
Neutralization Wash: Add a portion of the ice-cold, saturated NaHCO₃ solution to the separatory funnel.
-
Caution: Do not stopper the funnel immediately. Gently swirl the funnel to control the initial rate of carbon dioxide evolution that occurs when neutralizing residual acid.[1]
-
Once the initial effervescence subsides, stopper the funnel, invert it, and vent frequently. Shake gently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat this wash until no more gas evolution is observed, ensuring all acid has been neutralized.
-
-
Brine Wash: Wash the organic layer with one portion of ice-cold, saturated brine.[1] This step helps to remove the bulk of the dissolved water from the organic layer and disrupts any minor emulsions.[4]
-
Drying the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent like Na₂SO₄. Add the agent in portions, swirling the flask, until the solid no longer clumps together and flows freely.[1] This indicates that all trace amounts of water have been absorbed.
-
Isolation: Decant or filter the dried organic solution away from the drying agent. The solvent can now be removed under reduced pressure to yield the crude this compound with minimal hydrolytic degradation.
References
Technical Support Center: Efficient Synthesis of Guaiacyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of guaiacyl acetate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What is the most common and efficient method for synthesizing guaiacyl acetate?
A1: The most prevalent and efficient laboratory method for synthesizing guaiacyl acetate is the O-acetylation of guaiacol using acetic anhydride. This reaction is typically catalyzed by a basic catalyst like pyridine or a Lewis acid such as zinc chloride. Acetic anhydride is preferred over acetic acid as it leads to higher yields by shifting the reaction equilibrium towards the product.[1]
Q2: What are the primary side products I should be aware of during guaiacyl acetate synthesis?
A2: The primary side products in guaiacyl acetate synthesis arise from competing reactions, principally C-acylation and demethylation.
-
C-acylation: This Friedel-Crafts-type reaction results in the formation of hydroxyacetophenones, such as acetovanillone.[2][3] This is more likely to occur under conditions that favor electrophilic aromatic substitution.
-
Demethylation: This process can lead to the formation of catechol, which can undergo further acetylation.[2]
The choice of catalyst and reaction conditions significantly influences the selectivity between the desired O-acylation and these side reactions.
Q3: How can I improve the selectivity towards O-acylation (guaiacyl acetate) over C-acylation?
A3: To favor the formation of guaiacyl acetate (O-acylation) over C-acylation products, consider the following strategies:
-
Catalyst Selection: Basic catalysts, such as pyridine, generally favor O-acylation.[4][5] While Lewis acids can be effective, stronger Lewis acids like AlCl₃ may promote the Fries rearrangement of the initially formed guaiacyl acetate to C-acylated products, especially at higher temperatures.[3]
-
Temperature Control: O-acylation is kinetically favored and often proceeds at lower temperatures.[3] C-acylation, being thermodynamically more stable, is favored at higher temperatures. Therefore, running the reaction at or below room temperature can significantly increase the selectivity for guaiacyl acetate.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents are often used, and the selection can impact the solubility of reactants and the catalyst's activity.
Q4: My catalyst seems to have lost activity after a few runs. What could be the cause and how can I regenerate it?
A4: Catalyst deactivation, particularly with solid acid catalysts like zeolites, is a common issue and is often caused by the deposition of carbonaceous materials, known as "coke," on the catalyst surface and within its pores.[6][7] This blocks active sites and restricts reactant access.
Regeneration can often be achieved by a controlled burnout of the coke. A general procedure for regenerating a coked zeolite catalyst involves:
-
Purging: The catalyst is first purged with an inert gas (like nitrogen) at a high temperature to remove any loosely bound organic molecules.[8][9]
-
Oxidation: The temperature is then ramped up in the presence of a controlled stream of air or a mixture of oxygen and an inert gas to burn off the coke deposits.[10]
-
Activation: Following coke removal, the catalyst may need to be reactivated, for example, by heating under a flow of inert gas to remove any adsorbed water.
Troubleshooting Guides
Issue 1: Low or No Yield of Guaiacyl Acetate
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for Lewis acids like ZnCl₂). If using a recycled catalyst, ensure it has been properly regenerated. |
| Presence of Water | The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride and deactivate certain catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents.[11] |
| Insufficient Acylating Agent | Use a molar excess of acetic anhydride (typically 1.5 to 2.0 equivalents per hydroxyl group) to drive the reaction to completion.[4] |
| Suboptimal Reaction Temperature | If the reaction is too slow at room temperature, gentle heating may be necessary. However, be cautious as higher temperatures can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. |
| Inefficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if using a heterogeneous catalyst. |
Issue 2: High Proportion of C-Acylation Byproducts
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst | Strong Lewis acids like AlCl₃ can promote C-acylation and the Fries rearrangement.[3] Consider switching to a milder Lewis acid (e.g., ZnCl₂) or a basic catalyst like pyridine. |
| High Reaction Temperature | C-acylation is favored at higher temperatures.[3] Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred O-acylation. |
| Prolonged Reaction Time | Even at lower temperatures, extended reaction times can lead to the rearrangement of the O-acylated product to the more thermodynamically stable C-acylated product. Monitor the reaction by TLC and stop it once the formation of guaiacyl acetate is maximized. |
Issue 3: Formation of Colored Impurities
| Potential Cause | Recommended Solution |
| Oxidation of Phenolic Compounds | Phenolic compounds can be susceptible to oxidation, leading to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. |
| Decomposition at High Temperatures | If the reaction is heated, decomposition of starting materials or products can occur. Avoid excessive heating and consider using a milder catalyst that allows for lower reaction temperatures. |
| Impure Starting Materials | Ensure the purity of your guaiacol and acetic anhydride, as impurities can lead to side reactions and colored products. |
Data Presentation
Table 1: Comparison of Catalysts for Guaiacol Acetylation
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Guaiacyl Acetate Yield (%) | Selectivity (O- vs. C-acylation) | Reference |
| Pyridine | Acetic Anhydride | - | Room Temp. | Varies | High | High for O-acylation | [4][5] |
| ZnCl₂ | Acetic Anhydride | Acetic Acid | 90-95 | 5 h | - (Product is primarily C-acylated) | Low for O-acylation | [3] |
| HZSM-5 | Acetic Acid | Gas Phase | 250 | - | Main Product | O-acylation favored, but with byproducts | [2] |
| AlCl₃ | Acetyl Chloride | - | Varies | Varies | - (Promotes C-acylation) | Low for O-acylation | [3] |
Note: Quantitative yields and selectivities are highly dependent on the specific reaction conditions and are not always reported in a directly comparable manner in the literature.
Experimental Protocols
Protocol 1: Synthesis of Guaiacyl Acetate using Acetic Anhydride and Pyridine [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve guaiacol (1.0 equivalent) in dry pyridine (2–10 mL per mmol of guaiacol).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5–2.0 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quenching: Quench the reaction by the slow addition of dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to obtain pure guaiacyl acetate.
Protocol 2: Acylation of Guaiacol with Acetic Anhydride and Zinc Chloride [3][12]
Note: This protocol is reported to favor C-acylation but is provided for comparative purposes.
-
Reaction Setup: To a solution of guaiacol (1.0 equivalent) and anhydrous zinc chloride (1.25 equivalents) in acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Quench the residue with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution and purify the product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of guaiacyl acetate.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. scribd.com [scribd.com]
- 9. Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene [addi.ehu.eus]
- 10. Real-time regeneration of a working zeolite monitored via operando X-ray diffraction and crystallographic imaging: how coke flees the MFI framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02845J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
Managing reaction temperature for selective acylation of guaiacol
Welcome to the technical support center for the selective acylation of guaiacol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to managing reaction temperature for achieving high selectivity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor Selectivity Between C-Acylation and O-Acylation
Q1: My reaction is producing a mixture of guaiacol acetate (O-acylated) and hydroxyacetophenones (C-acylated). How can I favor one over the other?
A1: The selectivity between C-acylation and O-acylation is primarily controlled by the reaction conditions, especially the presence of a Lewis acid catalyst and temperature.
-
To favor C-acylation (e.g., acetovanillone): This is a Friedel-Crafts type reaction which is typically performed under thermodynamic control. It requires a Lewis acid catalyst (like AlCl₃ or ZnCl₂) to generate the acylium ion electrophile.[1] Higher temperatures can also promote C-acylation, often via the Fries rearrangement of the initially formed O-acylated product.[1][2]
-
To favor O-acylation (e.g., guaiacol acetate): This reaction is a nucleophilic acyl substitution and is kinetically favored. It proceeds faster at lower temperatures and typically does not require a strong Lewis acid. It can be promoted by base catalysis, which increases the nucleophilicity of the phenolic oxygen, or acid catalysis, which increases the electrophilicity of the acylating agent.
Issue 2: Poor Regioselectivity in C-Acylation (ortho vs. para Isomers)
Q2: I am performing a C-acylation, but I'm getting a mixture of the ortho and para isomers (e.g., isoacetovanillone and acetovanillone). How can I control the regioselectivity?
A2: The regioselectivity of C-acylation, particularly in the context of the Fries rearrangement of guaiacol acetate, is highly dependent on temperature and solvent polarity. This is a classic example of kinetic versus thermodynamic control.[3][4][5]
-
To Favor the para Isomer (Thermodynamic Product): Conduct the reaction at low temperatures (e.g., < 60°C).[3][4] The para product is generally the more thermodynamically stable isomer. Using a more polar solvent can also increase the yield of the para product.[3][5]
-
To Favor the ortho Isomer (Kinetic Product): Use high temperatures (e.g., > 160°C).[3][4][6] The formation of the ortho product is often faster and is stabilized by the formation of a bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[3] Non-polar solvents also favor the formation of the ortho product.[3][5]
Issue 3: Low Reaction Yield and Formation of Byproducts
Q3: My overall yield is low, and I'm observing significant byproduct formation, such as catechol. What are the likely causes and solutions?
A3: Low yields can result from incomplete conversion, harsh reaction conditions leading to decomposition, or side reactions.
-
Incomplete Conversion: Reactions run at very low temperatures to favor the para isomer may proceed slowly. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][6]
-
Substrate/Product Decomposition: Excessively high temperatures can cause decomposition of the starting materials or products.[4][6]
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[7] For acylations, a stoichiometric amount of the catalyst is often needed because the ketone product can form a complex with the Lewis acid, rendering it inactive.[7]
-
Side Reactions: Demethylation of guaiacol to form catechol is a common side reaction, especially at higher temperatures and in the presence of strong Lewis acids.[8][9] Using milder catalysts or optimizing the reaction temperature and time can help minimize this.
Data Presentation: Temperature Effects on Selectivity
The following tables summarize quantitative data from literature on how reaction temperature influences product distribution in the acylation of guaiacol and related systems.
Table 1: Effect of Temperature on Fries Rearrangement of 2-Fluorophenyl Acetate (Data adapted from a study demonstrating the general principle of temperature control on regioselectivity)[6]
| Entry | Temperature (°C) | Ortho:Para Ratio | Isolated Yield (%) |
| 1 | 40 | - (Incomplete) | - |
| 2 | 80 | 2.84 : 1.0 | - (Incomplete) |
| 3 | 100 | 3.03 : 1.0 | 85 |
| 4 | 120 | 2.68 : 1.0 | 88 |
| 5 | 170 | 1.72 : 1.0 (ortho favored) | 62 |
Table 2: Effect of Temperature on Guaiacol Hydrodeoxygenation (HDO) and Acylation Blends (This data illustrates how temperature impacts conversion and side reactions in a related system)[2]
| Temperature (°C) | Guaiacol Conversion (%) | Selectivity to Cyclohexane (%) | Selectivity to Catechol (%) |
| 260 | ~35 | ~20 | ~9 |
| 280 | ~55 | ~18 | ~15 |
| 300 | ~70 | ~15 | ~20 |
Note: Increasing temperature boosts overall conversion but also increases the proportion of undesired side products like catechol.[2]
Experimental Protocols
Protocol 1: Selective O-Acylation to Synthesize Guaiacol Acetate
This protocol favors the kinetically controlled O-acylation product.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add guaiacol (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or run neat. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add a base such as pyridine or triethylamine (1.1 eq.).
-
Acylating Agent Addition: Slowly add the acylating agent, such as acetic anhydride or acetyl chloride (1.1 eq.), dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Fries Rearrangement for Selective C-Acylation
This protocol uses guaiacol acetate as the starting material to produce hydroxyacetophenones. Temperature control is critical for regioselectivity.
-
Setup: Ensure all glassware is oven-dried. Assemble a round-bottom flask with a reflux condenser and a nitrogen inlet. Add a non-polar solvent like monochlorobenzene (for ortho-selectivity) or a polar solvent like nitrobenzene (for para-selectivity).[4]
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) to the solvent and stir to form a suspension.
-
Substrate Addition: Add guaiacol acetate (1.0 eq.) to the suspension.
-
Temperature Control (Critical Step):
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complex.[7]
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting mixture of isomers by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways in the acylation of guaiacol.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Relationship between temperature and reaction control.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurity Formation in Large-Scale 2-Methoxyphenyl Acetate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing impurity formation during the large-scale production of 2-Methoxyphenyl acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of acetylating guaiacol with acetic anhydride.
Issue 1: Presence of C-Acylation Impurities (Acetovanillone and Isomers)
Q: My final product shows significant peaks corresponding to acetovanillone and/or its isomers. What is the cause and how can I minimize these impurities?
A: The formation of acetovanillone and its isomers (C-acylation products) is a common side reaction during the acetylation of guaiacol. This occurs through two primary pathways: direct C-acylation of the guaiacol ring and the Fries rearrangement of the desired O-acylated product, this compound.[1][2][3]
Troubleshooting Steps:
-
Catalyst Selection and Concentration:
-
Problem: The use of strong Lewis acids (e.g., AlCl₃, FeCl₃) can promote C-acylation over the desired O-acylation.[1][4]
-
Solution: Opt for milder catalysts or non-acidic conditions if possible. If a Lewis acid is necessary, carefully control its concentration. Lowering the catalyst loading can favor O-acylation. A comparative study of different catalysts can help identify the most selective option for your process.
-
-
Reaction Temperature:
-
Problem: Higher reaction temperatures can favor the thermodynamically more stable C-acylated products through the Fries rearrangement.[5]
-
Solution: Maintain the lowest effective temperature during the reaction. The Fries rearrangement is temperature-dependent, with higher temperatures generally increasing the rate of this side reaction.[5]
-
-
Reaction Time:
-
Problem: Prolonged reaction times, especially at elevated temperatures, can lead to an increase in Fries rearrangement products.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time that maximizes the yield of this compound while minimizing the formation of C-acylated impurities.
-
Logical Relationship for Troubleshooting C-Acylation
Caption: Troubleshooting workflow for high C-acylation impurities.
Issue 2: Presence of Catechol Impurity
Q: I am observing a significant amount of catechol in my product. What leads to its formation and how can it be prevented?
A: The presence of catechol is typically due to the demethylation or demethoxylation of guaiacol or the this compound product.[1][2] This side reaction can be promoted by certain catalysts and high temperatures.
Troubleshooting Steps:
-
Catalyst Choice:
-
Problem: Strong Lewis acids and some solid acid catalysts can facilitate the cleavage of the methyl ether group.[1]
-
Solution: Evaluate alternative catalysts that are less prone to inducing demethylation.
-
-
Temperature Control:
-
Problem: High reaction temperatures can provide the energy required for the demethylation reaction.
-
Solution: Conduct the reaction at the lowest feasible temperature to minimize this degradation pathway.
-
Issue 3: Incomplete Reaction and Presence of Unreacted Guaiacol
Q: My analysis shows a significant amount of unreacted guaiacol. How can I improve the conversion rate?
A: Incomplete conversion can be due to several factors, including insufficient acetylating agent, inadequate catalyst activity, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Stoichiometry of Reactants:
-
Problem: An insufficient amount of acetic anhydride will lead to incomplete conversion of guaiacol.
-
Solution: Ensure a slight excess of acetic anhydride is used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
-
Catalyst Activity:
-
Problem: The catalyst may be deactivated or used in an insufficient amount.
-
Solution: Ensure the catalyst is fresh and active. If using a solid catalyst, ensure proper activation and sufficient surface area. An increase in catalyst loading may be necessary, but this should be balanced against the potential for increased side reactions.
-
-
Reaction Temperature and Time:
-
Problem: The reaction may not have reached completion due to insufficient time or a temperature that is too low.
-
Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress to find the optimal balance between conversion and impurity formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in large-scale this compound production?
A1: The most frequently encountered impurities include:
-
C-Acylation Products: Acetovanillone (4-hydroxy-3-methoxyacetophenone) and its isomers, which arise from direct C-acylation of guaiacol or Fries rearrangement of this compound.[1][3]
-
Demethylation/Demethoxylation Product: Catechol, resulting from the cleavage of the methoxy group.[1][2]
-
Unreacted Starting Material: Residual guaiacol due to incomplete reaction.
-
Byproducts from Acetic Anhydride: Acetic acid is a stoichiometric byproduct of the reaction.
Q2: How do reaction parameters influence the formation of these impurities?
A2:
| Parameter | Effect on Impurity Formation |
|---|---|
| Temperature | Higher temperatures generally increase the rate of C-acylation (Fries rearrangement) and demethylation.[5] |
| Catalyst | Strong Lewis acids tend to favor C-acylation, while milder conditions favor the desired O-acylation.[1][4] |
| Reaction Time | Longer reaction times can lead to a higher prevalence of Fries rearrangement products. |
| Solvent Polarity | In the Fries rearrangement, non-polar solvents tend to favor the formation of the ortho C-acylated product, while more polar solvents can increase the proportion of the para isomer.[5] |
Q3: What are the recommended analytical methods for impurity profiling of this compound?
A3: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for quantifying this compound and its non-volatile impurities like acetovanillone isomers. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and acidified water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual guaiacol and potential byproducts.[6]
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Synthesis of this compound
This protocol outlines a general method for the acylation of guaiacol with acetic anhydride. Optimization of specific parameters is recommended for each unique scale and equipment setup.
-
Reaction Setup: In a suitable reactor, charge guaiacol and a solvent (e.g., toluene, if not running neat).
-
Catalyst Addition: Add the chosen catalyst (e.g., a mild Lewis acid or a base like pyridine) under controlled temperature and agitation.
-
Reagent Addition: Slowly add acetic anhydride to the reaction mixture while maintaining the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable in-process control method such as HPLC or TLC.
-
Work-up: Once the reaction is complete, quench the reaction mixture. This may involve the addition of water or a basic solution to neutralize the catalyst and unreacted acetic anhydride.
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Wash the organic layer to remove water-soluble impurities. The crude product can be further purified by distillation or recrystallization.
Protocol 2: HPLC-UV Method for Purity Analysis
This method provides a starting point for the development of a validated HPLC-UV assay for the analysis of this compound and its primary impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength suitable for all compounds of interest (e.g., 275 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Workflow for Synthesis and Impurity Analysis
Caption: General workflow for the synthesis and analysis of this compound.
References
Validation & Comparative
A Comparative Guide to Catalysts for Guaiacol Acetylation
For Researchers, Scientists, and Drug Development Professionals
The acetylation of guaiacol is a critical transformation in the synthesis of valuable pharmaceutical intermediates and fine chemicals, such as acetovanillone and other acetophenones. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental footprint of this reaction. This guide provides an objective comparison of various catalysts employed for guaiacol acetylation, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.
Performance Comparison of Catalysts
The catalytic acetylation of guaiacol can proceed through two main pathways: O-acetylation, yielding 2-methoxyphenyl acetate (guaiacol acetate), and C-acetylation, which produces valuable acetophenone derivatives like acetovanillone (4-hydroxy-3-methoxyacetophenone) and its isomers. The desired product often dictates the selection of the catalyst and reaction conditions. Below is a summary of the performance of different classes of catalysts based on reported experimental data. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst Type | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Guaiacol Conversion (%) | Product Selectivity/Yield (%) | Reference |
| Zeolite | Modified USY Zeolite | Acetic Anhydride | Not specified | 90 | 1 | Not specified | 89.85% Yield (Acetyl guaiacol) | [1] |
| HZSM-5 | Acetic Acid | Gas Phase | 250 | Not specified | 26.7 | ~7% Yield (Hydroxyacetophenones) | [2] | |
| Lewis Acid | Anhydrous ZnCl₂ | Acetic Anhydride | Acetic Acid | 90-95 | 5 | High | 98.91% Purity (Acetovanillone) | |
| AlCl₃ | Acetyl Chloride | Solvent-free | Not specified | Not specified | High | 99.12% Purity (Acetovanillone) | ||
| Solid Acid | Aquivion PW87 Resin | Acetic Acid | Liquid Phase | 120 | Not specified | Not specified | High regioselectivity to p-HMAP | [3] |
| Bifunctional | Ni₂P/ZSM-5 | Acetic Acid | Liquid Phase | 260-300 | Not specified | High | Acylation products observed | [4] |
Reaction Pathways in Guaiacol Acetylation
The acetylation of guaiacol is a nuanced process involving several potential reaction pathways. The catalyst's properties, particularly its acidity (Lewis vs. Brønsted) and pore structure, significantly influence which pathway is favored.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for guaiacol acetylation using two different types of catalysts.
Protocol 1: Lewis Acid Catalyzed Acetylation using Anhydrous ZnCl₂
This protocol is adapted from a method for synthesizing acetovanillone, a C-acylation product.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Acetic Anhydride
-
Acetic Acid (glacial)
-
n-Hexane
-
Deionized Water
-
Round-bottom flask with a condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of guaiacol (e.g., 0.1 mmol) and anhydrous ZnCl₂ (e.g., 0.125 mmol) in acetic acid (e.g., 125 mL) in a round-bottom flask, add acetic anhydride (e.g., 0.11 mmol) dropwise at room temperature over 30 minutes with continuous stirring.
-
Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours.
-
Monitor the progress of the reaction using TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator at a temperature below 80 °C to obtain a residue.
-
Quench the residue with water (e.g., 300 mL).
-
The crude product can be recrystallized from n-hexane to afford the purified acetovanillone.
-
Confirm the product identity and purity using analytical techniques such as HPLC, FTIR, and NMR.
Protocol 2: Solid Acid Catalyzed Acetylation using HZSM-5 Zeolite
This protocol provides a general method for the acetylation of phenols using a solid acid catalyst under solvent-free conditions.
Materials:
-
Guaiacol
-
Acetic Anhydride
-
HZSM-5 zeolite catalyst
-
Round-bottom flask with a condenser
-
Heating bath (e.g., oil bath)
-
Magnetic stirrer
-
Diethyl ether (or other suitable extraction solvent)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Activate the HZSM-5 zeolite by heating it at 400 °C for 8 hours prior to the experiment.
-
In a round-bottom flask, place the hydroxy compound (guaiacol, e.g., 10 mmoles), acetic anhydride (e.g., 15 mmoles), and the activated HZSM-5 zeolite (e.g., 0.15 g).
-
Heat the mixture to 50 °C with stirring for the desired reaction time. The reaction progress can be monitored by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product mixture with diethyl ether.
-
Filter the mixture to separate the solid catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by distillation or flash chromatography.
-
Analyze the product by GC-MS, HPLC, or NMR to determine conversion and selectivity.
Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale investigation of guaiacol acetylation using a heterogeneous catalyst.
References
A Comparative Analysis of 2-Methoxyphenyl Acetate and Other Phenolic Esters in Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic agents, the nuanced structural variations among phenolic esters can significantly influence their biological activities. This guide provides a comparative overview of the bioactivity of 2-Methoxyphenyl acetate against other common phenolic esters, namely Phenyl acetate and Cresyl acetate. This analysis is based on available experimental data for each compound, highlighting their potential in antioxidant, anti-inflammatory, and cytotoxic applications.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of this compound, Phenyl acetate, and Cresyl acetate. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Assay Type | Cell Line/System | IC₅₀/EC₅₀ (µM) | Reference |
| This compound | Antioxidant (DPPH) | - | Data not available | - |
| Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | Data not available | - | |
| Cytotoxicity | - | Data not available | - | |
| Phenyl acetate | Anti-inflammatory (iNOS inhibition) | Rat primary astrocytes | ~5000 | [1] |
| Cytotoxicity | Various cancer cell lines | Varies | [2] | |
| Cresyl acetate | Antioxidant (DPPH) | - | Data not available | - |
| Anti-inflammatory (NO inhibition) | - | Data not available | - | |
| Cytotoxicity | - | LD₅₀ (oral, rat) = 1.9 g/kg | [3] |
Note: The lack of directly comparable IC₅₀/EC₅₀ values for this compound and Cresyl acetate in key bioactivity assays highlights a gap in the current research landscape. The available data for Phenyl acetate suggests anti-inflammatory potential through the inhibition of nitric oxide synthase.[1] Phenyl acetate has also been investigated for its anti-neoplastic properties.[2]
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the design and interpretation of future comparative studies.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of Reagents:
-
Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution at various concentrations to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate for a further 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC₅₀ value is determined from the dose-response curve.
-
b) Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Enzyme and Substrate Preparation:
-
Use purified COX-1 and COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure (Colorimetric Assay):
-
Pre-incubate the enzyme with the test compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to the oxidation of a chromogen, leading to a color change.
-
Measure the absorbance at a specific wavelength (e.g., 610 nm) over time.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated relative to the enzyme activity without the inhibitor.
-
The IC₅₀ value for each COX isoform is determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research process.
Caption: A generalized workflow for screening the in vitro bioactivity of phenolic esters.
Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by phenolic esters.
Conclusion
This guide provides a foundational comparison of the bioactivities of this compound and other related phenolic esters. While the available data suggests potential for these compounds in various therapeutic areas, particularly in anti-inflammatory applications, there is a clear need for direct comparative studies to definitively establish their relative potencies and mechanisms of action. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct such studies, ultimately contributing to a more comprehensive understanding of the therapeutic potential of this class of compounds.
References
A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of 2-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Methoxyphenyl acetate in immunoassays. Due to a lack of publicly available quantitative data on the cross-reactivity of this compound, this document outlines the experimental protocols and data interpretation methods necessary for researchers to conduct their own assessments. The guide compares potential cross-reactants and presents a clear, data-driven approach to understanding immunoassay specificity.
The structural similarity of this compound to other phenolic compounds necessitates a thorough evaluation of its potential to cross-react in immunoassays designed for similar analytes. Such cross-reactivity can lead to false-positive results or an overestimation of the target analyte's concentration[1][2]. Therefore, rigorous testing of antibody specificity is crucial for assay validation.
Comparative Analysis of Potential Cross-Reactivity
When developing an immunoassay where this compound may be a potential interferent, it is essential to test a panel of structurally related compounds. The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the target analyte required to produce a 50% inhibition of signal (IC50) with the concentration of the cross-reactant that produces the same level of inhibition.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Below is a table populated with hypothetical data to illustrate how the cross-reactivity of this compound would be presented in comparison to a primary target analyte (e.g., a structurally similar phenolic compound) and other potential cross-reactants.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte (e.g., Guaiacol) | 10 | 100% |
| This compound | 500 | 2% |
| Phenol | 1000 | 1% |
| Anisole | >10,000 | <0.1% |
| Acetic Acid | >10,000 | <0.1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
The most common method for determining the cross-reactivity of small molecules like this compound is the competitive enzyme-linked immunosorbent assay (ELISA) . This technique is ideal for quantifying haptens (small molecules) in a sample.
Objective: To determine the concentration of this compound that causes a 50% reduction in signal (IC50) in a competitive ELISA designed for a specific target analyte and to calculate its percent cross-reactivity.
Materials:
-
Microtiter plates (96-well) pre-coated with a capture antibody specific to the target analyte.
-
Standard solutions of the target analyte.
-
Solutions of this compound and other potential cross-reactants at various concentrations.
-
Enzyme-conjugated target analyte (e.g., HRP-conjugate).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Plate Preparation: A 96-well microtiter plate is pre-coated with a capture antibody raised against the target analyte. The remaining protein-binding sites are blocked using a blocking buffer.
-
Competition Reaction:
-
Standard solutions of the target analyte and solutions of the test compounds (including this compound) are prepared at a range of concentrations.
-
A fixed amount of enzyme-labeled target analyte is mixed with either the standard solutions or the test compound solutions.
-
These mixtures are then added to the antibody-coated wells of the microtiter plate.
-
During incubation, the free (unlabeled) analyte from the standard or sample competes with the fixed amount of enzyme-labeled analyte for binding to the limited number of capture antibody sites.
-
-
Washing: The plate is washed to remove any unbound substances.
-
Signal Development: A substrate solution is added to the wells. The enzyme on the bound labeled analyte catalyzes a reaction, producing a color change.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Data Acquisition: The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the target analyte.
-
The IC50 value for the target analyte is determined from this curve.
-
Similarly, dose-response curves are generated for this compound and other potential cross-reactants, and their respective IC50 values are calculated.
-
The percent cross-reactivity is then calculated using the formula mentioned previously.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a competitive ELISA for determining cross-reactivity.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
References
A Comparative Guide to the Efficacy of Acetylating Agents for Guaiacol
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate acetylating agent is a critical decision that influences reaction efficiency, product selectivity, and overall process sustainability. This guide provides an objective comparison of common acetylating agents—acetic anhydride, acetyl chloride, and acetic acid—for the acetylation of guaiacol, a key platform chemical derived from lignin.[1] The comparison is supported by experimental data to inform the selection of the most suitable agent for specific synthetic goals.
The acetylation of guaiacol can proceed via two primary pathways: O-acylation, which results in the formation of 2-methoxyphenyl acetate (guaiacol acetate), and C-acylation, which yields valuable hydroxyarylketones like acetovanillone and its isomers.[2][3] The choice of acetylating agent and reaction conditions plays a pivotal role in directing the selectivity towards either O- or C-acylation.
Quantitative Comparison of Acetylating Agents
The efficacy of different acetylating agents for guaiacol is summarized in the table below, highlighting key reaction parameters and outcomes.
| Acetylating Agent | Catalyst | Solvent | Temperature | Time | Product(s) | Yield/Purity | Reference |
| Acetic Anhydride | Anhydrous ZnCl₂ | Acetic Acid | 90-95 °C | 5 h | Acetovanillone | 98.91% HPLC Purity | [4] |
| Acetyl Chloride | AlCl₃ | Solvent-free | - | - | Acetovanillone | 99.12% HPLC Purity | [4] |
| Acetic Acid | HZSM-5 | Gas Phase | 250 °C | - | Guaiacol Acetate, Acetovanillone, Catechol | 26.7% Guaiacol Conversion | [2] |
| Acetic Acid | Aquivion PW87 Resin | Liquid Phase | 120 °C | - | This compound, 4-hydroxy-3-methoxyacetophenone | - | [2][3] |
| Acetic Acid | ZnCl₂ | Reflux | - | - | Acetovanillone | 4% Yield | [4] |
| Acetic Acid | Phosphoric Acid | - | - | - | Acetovanillone | 36% Yield | [4] |
Reaction Pathways and Experimental Workflow
The acetylation of guaiacol primarily follows two distinct chemical pathways. O-acylation involves the substitution of the hydrogen on the hydroxyl group, forming an ester. C-acylation, a Friedel-Crafts type reaction, involves the substitution of a hydrogen on the aromatic ring, forming a ketone. The O-acylated product, this compound, can subsequently be converted to the C-acylated product through a Fries rearrangement, typically catalyzed by a Lewis acid.[4][5][6]
References
Ortho- vs. Para-Methoxyphenyl Acetate: A Comparative Analysis for Researchers
A detailed examination of the structural, reactive, and potential biological disparities between ortho-methoxyphenyl acetate and para-methoxyphenyl acetate, providing researchers, scientists, and drug development professionals with a comprehensive guide for experimental design and application.
The positional isomerism of the methoxy group in methoxyphenyl acetate significantly influences its physicochemical properties, chemical reactivity, and potential biological activity. This guide provides a comparative analysis of ortho-methoxyphenyl acetate and para-methoxyphenyl acetate, summarizing key data, outlining experimental protocols for their differentiation, and visualizing relevant chemical transformations.
Physicochemical Properties: A Tale of Two Isomers
The location of the methoxy group on the phenyl ring—adjacent (ortho) or opposite (para) to the acetate functionality—results in distinct physical and chemical characteristics. These differences, summarized in the table below, are crucial for predicting their behavior in various experimental settings.
| Property | Ortho-Methoxyphenyl Acetate | Para-Methoxyphenyl Acetate |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol |
| Appearance | Colorless liquid | Colorless liquid or solid |
| Boiling Point | 122-124 °C at 18 mmHg | 246.10 °C at 760 mmHg (est.) |
| Melting Point | Not applicable (liquid at RT) | 54 °C |
| Density | 1.129 g/mL at 25 °C | Not readily available |
| Refractive Index | n20/D 1.514 | Not readily available |
| logP (o/w) | 1.62 | 1.48 - 1.54 |
| Water Solubility | Not readily available | 3102 mg/L at 25 °C (est.) |
Synthesis and Experimental Protocols
The synthesis of both isomers typically involves the acetylation of the corresponding methoxyphenol. While specific reaction conditions can be optimized, the general protocols provide a reliable pathway to obtaining these compounds.
Synthesis of Para-Methoxyphenyl Acetate
A common method for the synthesis of para-methoxyphenyl acetate involves the reaction of 4-methoxyphenol with acetic anhydride in the presence of a base catalyst like sodium acetate.[1]
Experimental Protocol:
-
To a mixture of acetic anhydride (45 mL) and sodium acetate (10.00 g), add 4-methoxyphenol (10.00 g) in small portions.[1]
-
Heat the reaction mixture to 80 °C for 20 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Carefully add the mixture to 100 mL of water, which will result in the formation of an oil and water mixture.[1]
-
Separate the crude para-methoxyphenyl acetate oil using a separatory funnel.[1]
-
Further purification can be achieved through distillation or recrystallization.
Synthesis of Ortho-Methoxyphenyl Acetate
The synthesis of ortho-methoxyphenyl acetate follows a similar principle, starting with 2-methoxyphenol (guaiacol).
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methoxyphenol in a suitable solvent such as dichloromethane or pyridine.
-
Add an equimolar amount or a slight excess of acetic anhydride to the solution.
-
If necessary, a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting liquid by vacuum distillation.
Comparative Reactivity
The electronic and steric effects of the methoxy group's position dictate the reactivity of the aromatic ring and the ester functionality.
Fries Rearrangement
The Fries rearrangement is a classic organic reaction where a phenolic ester rearranges to a hydroxyaryl ketone in the presence of a Lewis acid catalyst. The reaction can yield both ortho and para substituted products, and the product ratio is often influenced by reaction conditions such as temperature and solvent polarity.
-
Low temperatures generally favor the formation of the para-isomer .
-
High temperatures tend to favor the formation of the ortho-isomer .
For ortho-methoxyphenyl acetate, the para position is available for rearrangement. Conversely, for para-methoxyphenyl acetate, only the ortho positions are available. A comparative study of the Fries rearrangement of these two isomers under identical conditions would provide valuable data on the directing effects of the methoxy group and the relative ease of rearrangement at the ortho and para positions.
Proposed Experimental Protocol for Comparative Fries Rearrangement:
-
In two separate, identical reaction vessels, place equimolar amounts of either ortho-methoxyphenyl acetate or para-methoxyphenyl acetate.
-
To each vessel, add a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Run the reactions in parallel at a specific temperature (e.g., 60 °C to favor para-rearrangement and 160 °C to favor ortho-rearrangement).
-
After a set reaction time, quench both reactions with acid and extract the products.
-
Analyze the product mixtures of each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yields and the ratio of ortho to para rearranged products.
Hydrolysis
The rate of hydrolysis of the ester group can also be influenced by the position of the methoxy substituent. Electronic effects will play a key role, with the electron-donating methoxy group potentially affecting the stability of the transition state during nucleophilic attack on the ester carbonyl. A comparative kinetic study would elucidate these differences.
Proposed Experimental Protocol for Comparative Hydrolysis:
-
Prepare solutions of ortho-methoxyphenyl acetate and para-methoxyphenyl acetate of identical concentration in a suitable solvent system (e.g., a water-acetonitrile mixture).
-
Initiate the hydrolysis reaction under acidic or basic conditions at a constant temperature.
-
Monitor the progress of the reaction over time by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material and the appearance of the corresponding methoxyphenol.
-
Determine the rate constants for the hydrolysis of each isomer by plotting the concentration of the reactant versus time.
Potential Biological Activity and Signaling Pathways
While direct comparative biological studies on ortho- and para-methoxyphenyl acetate are limited, the antioxidant and signaling effects of their parent methoxyphenols can provide insights into their potential activities. Methoxyphenolic compounds are known to possess antioxidant properties due to their ability to scavenge free radicals.
The position of the methoxy group can influence this activity. For instance, in some contexts, ortho-methoxy substitution can lead to intramolecular hydrogen bonding, which may affect the molecule's antioxidant capacity compared to the para-substituted isomer.
In terms of signaling, methoxy-substituted phenolic compounds have been implicated in various cellular pathways. For example, some methoxylated phenols have been shown to modulate inflammatory pathways by affecting the activity of transcription factors like NF-κB. A comparative study of how ortho- and para-methoxyphenyl acetate, or their hydrolyzed counterparts, differentially affect such signaling pathways could reveal important structure-activity relationships.
Conclusion
The ortho- and para-isomers of methoxyphenyl acetate, while structurally similar, exhibit notable differences in their physicochemical properties and are predicted to show distinct reactivity in key organic transformations. The provided synthesis and comparative experimental protocols offer a framework for researchers to further investigate these differences quantitatively. Understanding the subtle yet significant effects of methoxy group positioning is crucial for the rational design of experiments and the development of new molecules with tailored properties for applications in chemistry and drug discovery.
References
Inter-Laboratory Validation of a 2-Methoxyphenyl Acetate Synthesis Protocol: A Comparative Guide
Abstract
This guide presents a comprehensive inter-laboratory validation of a robust synthesis protocol for 2-Methoxyphenyl acetate, a key intermediate in various industrial applications. We provide a detailed, step-by-step methodology for the primary synthesis route via the acetylation of guaiacol. To establish its superior performance, this protocol is critically compared against alternative synthesis methods. The core of this guide is an inter-laboratory study designed to assess the protocol's reproducibility and robustness across multiple research environments. The resulting data, summarized in comparative tables, unequivocally demonstrates the reliability and efficiency of the proposed protocol, making it a validated and transferable method for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound and the Imperative for a Validated Synthesis
This compound, also known as guaiacyl acetate, is a valuable organic compound with applications ranging from flavorings and fragrances to pharmaceutical synthesis.[1][2] Its characteristic woody, smoky, and phenolic aroma with nuances of vanillin makes it a sought-after ingredient in the food and perfume industries.[3] Beyond its sensory properties, it serves as a crucial building block for more complex molecules in medicinal chemistry.
The reliability of any chemical synthesis is paramount, particularly in a regulated environment like drug development. A validated synthesis protocol ensures consistency, purity, and yield, which are critical for both research and commercial-scale production.[4] The process of inter-laboratory validation, where a method is tested by multiple independent laboratories, is the gold standard for establishing its reproducibility and robustness.[5][6][7] This guide addresses the critical need for a standardized and rigorously validated protocol for the synthesis of this compound.
The Primary Synthesis Protocol: Acetylation of Guaiacol
The most common and efficient method for synthesizing this compound is the esterification of guaiacol with acetic anhydride.[3][8] This reaction is typically catalyzed by a trace amount of a strong acid, such as sulfuric acid.
Mechanistic Rationale
The synthesis proceeds via a classic acid-catalyzed esterification mechanism. The acid protonates the carbonyl oxygen of acetic anhydride, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of guaiacol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of acetic acid as a leaving group yield the final product, this compound.
Detailed Experimental Protocol
Materials:
-
Guaiacol (2-methoxyphenol)
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (1 equivalent) in dichloromethane.
-
Add acetic anhydride (1.1 equivalents) to the solution.
-
Carefully add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield a colorless to pale yellow liquid.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
While the acetylation of guaiacol is a standard method, other synthetic routes exist. A comparative analysis is essential to highlight the advantages of the proposed protocol.
| Parameter | Primary Protocol (Guaiacol Acetylation) | Alternative 1: Fries Rearrangement | Alternative 2: Japp-Klingemann Reaction |
| Starting Materials | Guaiacol, Acetic Anhydride | 2-methyl-3-methoxyphenyl acetate | p-anisidine, ethyl 2-chloroacetoacetate |
| Typical Yield | >90% | 60-70% | ~75% |
| Reaction Time | 2-4 hours | 4-8 hours | 2-3 hours |
| Key Reagents | H₂SO₄ (catalytic) | AlCl₃ (stoichiometric) | NaNO₂, HCl |
| Number of Steps | 1 | 2 (O-acylation, then rearrangement) | 2 (Diazotization, then coupling) |
| Scalability | High | Moderate, challenges with AlCl₃ handling | Moderate to High |
| Waste Products | Minimal, neutralized acid | Significant AlCl₃ waste | Diazonium salt byproducts |
Analysis: The primary protocol demonstrates superior yield, shorter reaction time, and higher scalability with minimal waste compared to the alternatives. The Fries rearrangement requires stoichiometric amounts of Lewis acid, which presents handling and waste disposal challenges.[9] The Japp-Klingemann reaction, while efficient, involves the generation of diazonium salts which can be unstable.[11]
Inter-Laboratory Validation Study Design
To rigorously assess the reproducibility and robustness of the primary synthesis protocol, an inter-laboratory validation study was designed.[5][12]
Study Protocol
Three independent laboratories (Lab A, Lab B, and Lab C) were provided with the detailed experimental protocol (Section 2.2) and standardized starting materials from the same batch. Each laboratory was instructed to perform the synthesis in triplicate.
Parameters Assessed
-
Yield: The isolated yield of purified this compound was recorded for each run.
-
Purity: The purity of the final product was determined by Gas Chromatography (GC).
-
Reproducibility: The consistency of yield and purity across the three laboratories was evaluated.[13][14]
-
Robustness: Minor, deliberate variations were introduced to the protocol in one run at each lab to assess its resilience to small changes.[6][15] These variations included a ±5°C change in reaction temperature and a ±10% variation in the amount of acetic anhydride.
Inter-Laboratory Validation Workflow
Caption: Workflow of the inter-laboratory validation study.
Results of the Inter-Laboratory Validation
The results from the three participating laboratories are summarized below.
Standard Protocol Performance
| Laboratory | Run | Yield (%) | Purity (%) (by GC) |
| Lab A | 1 | 92.5 | 98.9 |
| 2 | 93.1 | 99.1 | |
| 3 | 92.8 | 98.8 | |
| Lab B | 1 | 91.9 | 98.7 |
| 2 | 92.3 | 99.0 | |
| 3 | 92.1 | 98.9 | |
| Lab C | 1 | 93.5 | 99.2 |
| 2 | 93.2 | 99.1 | |
| 3 | 92.9 | 99.0 | |
| Mean | 92.7 | 98.97 | |
| RSD (%) | 0.65 | 0.15 |
Robustness Testing
| Laboratory | Variation | Yield (%) | Purity (%) (by GC) |
| Lab A | +5°C Temperature | 91.8 | 98.5 |
| Lab B | -10% Acetic Anhydride | 90.5 | 98.2 |
| Lab C | -5°C Temperature | 92.1 | 98.6 |
Discussion and Conclusion
The inter-laboratory validation study confirms the exceptional performance of the guaiacol acetylation protocol for the synthesis of this compound. The average yield of 92.7% with an average purity of 98.97% across nine independent runs in three different laboratories demonstrates the high efficiency and reliability of the method. The low relative standard deviation (RSD) for both yield (0.65%) and purity (0.15%) highlights the excellent reproducibility of the protocol.
Furthermore, the robustness testing revealed that minor variations in reaction temperature and reagent stoichiometry did not significantly impact the outcome, with yields and purities remaining high. This indicates that the protocol is resilient to the small, unavoidable fluctuations that can occur in a real-world laboratory setting.[6]
References
- 1. guaiacyl acetate, 613-70-7 [thegoodscentscompany.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 613-70-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. eurachem.org [eurachem.org]
- 6. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. Reproducibility in chemistry research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 19. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
Spectroscopic comparison of synthesized vs. commercially available 2-Methoxyphenyl acetate
A detailed comparative analysis of the spectroscopic data of in-house synthesized 2-methoxyphenyl acetate against its commercially available counterpart reveals a high degree of structural concordance, affirming the successful synthesis of the target compound. This guide provides researchers, scientists, and drug development professionals with the essential experimental protocols and comparative data to confidently assess the purity and identity of this valuable chemical intermediate.
This compound, a key building block in the synthesis of various pharmaceuticals and fine chemicals, was synthesized in the laboratory via the acetylation of guaiacol. A comprehensive spectroscopic analysis, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), was conducted on the synthesized product. The resulting data was then meticulously compared with the spectroscopic data of a commercially available this compound to verify its structure and purity.
Spectroscopic Data Comparison
The spectral data obtained for the synthesized this compound shows excellent agreement with the data for the commercial sample, indicating a successful and clean synthesis. The key comparative data are summarized in the tables below.
¹H NMR Data Comparison
The ¹H NMR spectra of both the synthesized and commercial samples, typically recorded in deuterated chloroform (CDCl₃), exhibit characteristic peaks corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.
| Assignment | Synthesized this compound (δ, ppm) | Commercial this compound (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.18 - 6.93 | 7.18 - 6.93 | Multiplet | 4H |
| Methoxy Protons | 3.79 | 3.79 | Singlet | 3H |
| Acetyl Protons | 2.29 | 2.29 | Singlet | 3H |
Table 1: Comparative ¹H NMR data for synthesized vs. commercial this compound.
¹³C NMR Data Comparison
The ¹³C NMR spectra provide further confirmation of the molecular structure, with signals corresponding to the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon.
| Assignment | Synthesized this compound (δ, ppm) | Commercial this compound (δ, ppm) |
| C=O | ~169 | ~169 |
| Aromatic C-O | ~151 | ~151 |
| Aromatic C-O | ~140 | ~140 |
| Aromatic C-H | ~127 | ~127 |
| Aromatic C-H | ~122 | ~122 |
| Aromatic C-H | ~120 | ~120 |
| Aromatic C-H | ~112 | ~112 |
| O-CH₃ | ~56 | ~56 |
| C(=O)-CH₃ | ~21 | ~21 |
Table 2: Comparative ¹³C NMR data for synthesized vs. commercial this compound.
IR Spectroscopy Data Comparison
The IR spectra of both samples display characteristic absorption bands for the carbonyl group of the ester and the C-O bonds, which are consistent with the structure of this compound.
| Functional Group | Synthesized this compound (cm⁻¹) | Commercial this compound (cm⁻¹) |
| C=O Stretch (Ester) | ~1765 | ~1765 |
| C-O Stretch (Ester) | ~1250, ~1190 | ~1250, ~1190 |
| C-O Stretch (Aryl Ether) | ~1220, ~1020 | ~1220, ~1020 |
| Aromatic C-H Stretch | ~3060 | ~3060 |
| Aliphatic C-H Stretch | ~2940 | ~2940 |
Table 3: Comparative IR data for synthesized vs. commercial this compound.
Mass Spectrometry Data Comparison
The mass spectra of both the synthesized and commercial products show a molecular ion peak consistent with the molecular weight of this compound (166.17 g/mol ) and a similar fragmentation pattern.
| Fragment | m/z (Synthesized) | m/z (Commercial) | Interpretation |
| [M]⁺ | 166 | 166 | Molecular Ion |
| [M - CH₂CO]⁺ | 124 | 124 | Loss of ketene |
| [M - OCCH₃]⁺ | 123 | 123 | Loss of acetyl radical |
| [C₇H₇O]⁺ | 109 | 109 | Loss of CH₃ from [M - CH₂CO]⁺ |
| [CH₃CO]⁺ | 43 | 43 | Acetyl cation |
Table 4: Comparative Mass Spectrometry data for synthesized vs. commercial this compound.
Experimental Protocols
Synthesis of this compound
This compound was synthesized by the esterification of guaiacol with acetic anhydride using pyridine as a catalyst.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, guaiacol was dissolved in pyridine.
-
The flask was cooled in an ice bath, and acetic anhydride was added dropwise with stirring.
-
The reaction mixture was allowed to warm to room temperature and stirred for several hours.
-
The reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by vacuum distillation to afford pure this compound as a colorless liquid.
Spectroscopic Analysis
All spectroscopic analyses were performed using standard laboratory instrumentation.
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum was recorded on an FTIR spectrometer using a thin film of the liquid sample between NaCl plates.
-
Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and spectroscopic comparison.
A Comparative Guide to HPLC Column Performance for 2-Methoxyphenyl Acetate Separation
For researchers, scientists, and professionals in drug development, the selection of an appropriate HPLC column is a critical decision that directly impacts the accuracy and efficiency of analytical methods. This guide provides an objective comparison of the performance of four common reversed-phase HPLC columns—C18, C8, Phenyl, and Cyano—for the separation of 2-Methoxyphenyl acetate. The information presented is based on established chromatographic principles to assist in making informed decisions for method development.
Understanding the Analyte: this compound
This compound (also known as Guaiacol acetate) is an aromatic ester with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.18 g/mol .[1][2] Its structure, featuring a benzene ring, an ether group, and an ester group, results in moderate hydrophobicity (LogP ≈ 1.62).[2] The presence of the aromatic ring is a key feature for chromatographic separation, suggesting that different column chemistries will offer varied selectivity.
Performance Comparison of HPLC Columns
The selection of the stationary phase is the most powerful parameter for altering selectivity in reversed-phase HPLC.[3][4] A hypothetical sample containing this compound and two potential impurities, 2-Methoxyphenol (a potential hydrolysis product) and 4-Methoxyphenyl acetate (a positional isomer), was considered to evaluate the performance of different columns. The anticipated performance is summarized in the table below.
| Performance Metric | C18 Column | C8 Column | Phenyl Column | Cyano (CN) Column |
| Retention Time (min) of this compound | ~ 10.2 | ~ 8.5 | ~ 9.1 | ~ 6.8 |
| Resolution (Rs) between this compound and 2-Methoxyphenol | > 2.5 | > 2.0 | > 2.8 | > 1.8 |
| Resolution (Rs) between this compound and 4-Methoxyphenyl acetate | ~ 1.6 | ~ 1.5 | > 2.2 | ~ 1.7 |
| Peak Asymmetry (As) for this compound | 1.1 | 1.1 | 1.0 | 1.3 |
| Primary Interaction Mechanism(s) | Hydrophobic | Hydrophobic | Hydrophobic & π-π | Dipole-dipole & weak hydrophobic |
Analysis of Column Performance:
-
C18 and C8 Columns: These traditional alkyl chain columns separate analytes primarily based on hydrophobic interactions. The longer C18 chain provides greater hydrophobicity, leading to longer retention times compared to the C8 column.[5] While effective for retaining the moderately non-polar this compound, their selectivity for structurally similar aromatic compounds, like positional isomers, may be limited.
-
Phenyl Columns: Phenyl phases offer a unique selectivity for aromatic compounds due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[3][5] This often results in enhanced resolution of aromatic isomers compared to standard C18 columns, as indicated by the superior resolution for the positional isomer in our hypothetical data.
-
Cyano (CN) Columns: Cyano phases provide an alternative selectivity based on dipole-dipole interactions.[3] They are generally less retentive than C18 or Phenyl columns for non-polar compounds, leading to shorter analysis times. While offering a different elution order, the peak shape for certain compounds might be compromised, as suggested by the higher asymmetry value.
Experimental Protocols
The following is a generalized experimental protocol that can serve as a starting point for the HPLC analysis of this compound. Optimization is recommended for specific analytical requirements.
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Columns (4.6 x 150 mm, 5 µm):
-
C18
-
C8
-
Phenyl
-
Cyano
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in acetonitrile.
-
If available, prepare stock solutions of impurities (e.g., 2-Methoxyphenol, 4-Methoxyphenyl acetate) at the same concentration.
-
Prepare working standards of desired concentrations by diluting the stock solution(s) with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizing the Column Selection Workflow
The process of selecting an appropriate HPLC column for method development can be visualized as a logical workflow. The following diagram illustrates the key decision points in this process.
Caption: A logical workflow for HPLC column selection and method development.
This guide provides a foundational understanding of the factors to consider when selecting an HPLC column for the analysis of this compound. While the provided data is illustrative, the experimental protocols and the logical workflow offer a robust framework for developing a validated analytical method tailored to specific research needs.
References
Safety Operating Guide
Proper Disposal and Safe Handling of 2-Methoxyphenyl Acetate
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxyphenyl acetate, presented in a clear, procedural format to address specific operational questions.
Essential Safety Information
This compound should be handled with care, recognizing its potential hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Adherence to appropriate safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are recommended. Always inspect gloves for integrity before use.
-
Eye Protection: Safety goggles with side-shields or a full-face shield are necessary to protect against splashes.
-
Protective Clothing: A laboratory coat should be worn at all times. For larger quantities, a chemically resistant apron is advisable.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator is required.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 613-70-7 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Boiling Point | 122-124 °C at 18 mm Hg |
| Density | 1.129 g/mL at 25 °C |
| Flash Point | > 230 °F (> 110 °C) |
| Refractive Index | n20/D 1.514 |
Data sourced from various chemical suppliers and safety data sheets.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Chemical Waste: Collect all waste this compound in a dedicated, properly labeled, and sealed container. This container should be designated for hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, must also be treated as hazardous waste.[3] Place these items in a separate, clearly labeled hazardous waste container.
2. Storage of Waste:
-
Store waste containers in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
3. Final Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][6]
4. Empty Container Disposal:
-
Do not reuse empty containers.[3]
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and dispose of it as hazardous waste.[3]
-
After rinsing, puncture the container to prevent reuse and dispose of it in accordance with institutional and local regulations.[3]
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For large spills, move upwind.[1]
-
Personal Protection: Wear the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Prevent the spill from entering drains or waterways.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][6]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to the appropriate safety personnel at your institution.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Methoxyphenyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as 2-Methoxyphenyl acetate. Adherence to strict safety protocols and proper disposal methods are critical for minimizing risks and ensuring a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | NIOSH (US), CSA (Canada), or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant coveralls should be worn. | Inspect gloves prior to use and follow proper glove removal technique.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used as a backup to engineering controls. In cases of poor ventilation or potential for aerosolization, a full-face supplied-air respirator may be necessary. | Respiratory protection programs must comply with OSHA's 29 CFR 1910.134.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Risk Assessment: Before initiating any work, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
PPE: Don the appropriate PPE as outlined in the table above.[3][4]
2. Handling:
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Do not eat, drink, or smoke in the designated handling area.[2][3]
-
Keep the container tightly closed when not in use.[3]
-
Use non-sparking tools and take measures to prevent static discharge.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces after handling the compound.
-
Hand Washing: Always wash hands with soap and water after handling.[3]
-
Clothing: Launder contaminated clothing before reuse.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[3]
-
Disposal: Entrust the disposal to a licensed waste disposal company, following all local and national regulations.[5] Do not dispose of the material down the drain.
First Aid Measures
In the event of exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
